Technical Documentation Center

1-(2-Chloro-5-nitropyridin-4-YL)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloro-5-nitropyridin-4-YL)ethanone
  • CAS: 1214241-91-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Chloro-5-nitropyridin-4-YL)ethanone as a Key Synthetic Intermediate

Executive Summary: This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitropyridin-4-yl)ethanone, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitropyridin-4-yl)ethanone, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in many biologically active molecules, and the strategic placement of chloro, nitro, and acetyl groups on this particular intermediate offers a rich platform for diverse chemical transformations.[1] This document details the logical synthesis, physicochemical properties, key reactive sites, and safe handling protocols for 1-(2-chloro-5-nitropyridin-4-yl)ethanone. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a valuable resource for scientists engaged in the synthesis of novel therapeutic agents and complex organic molecules.

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target engagement. The introduction of substituents onto the pyridine ring is a critical strategy for modulating a compound's steric, electronic, and pharmacokinetic properties.

Specifically, chloro and nitro groups serve as versatile chemical handles:

  • Chloro Substituents: Act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides). The strategic placement of a chloro group is a common tactic in the synthesis of kinase inhibitors and other targeted therapies.[2]

  • Nitro Substituents: Function as powerful electron-withdrawing groups, which can activate the ring for nucleophilic attack. Furthermore, the nitro group can be readily reduced to a primary amine, providing a key vector for further derivatization, such as amide bond formation or sulfonylation.

1-(2-Chloro-5-nitropyridin-4-yl)ethanone (CAS No. 1214241-91-4) combines these features with an acetyl group, introducing a ketone functionality that opens up another dimension of chemical modification.[3][4] This unique combination makes it a powerful building block for constructing complex molecular architectures and libraries of compounds for high-throughput screening.

Physicochemical & Spectroscopic Profile

A clear understanding of a starting material's properties is fundamental to its effective use in synthesis. The key properties of 1-(2-chloro-5-nitropyridin-4-yl)ethanone are summarized below.

PropertyValueSource
CAS Number 1214241-91-4[3][4]
Molecular Formula C₇H₅ClN₂O₃[4]
Molecular Weight 200.58 g/mol [4]
Appearance Expected to be a solid, likely yellow or off-white powderInferred from related structures[5]
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in waterGeneral property of similar organic compounds
SMILES CC(=O)C1=C(C=NC=C1[O-])Cl[4]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the methyl protons of the acetyl group and distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, methyl carbon, and the substituted carbons of the pyridine ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) stretch and N-O stretches of the nitro group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.

Synthesis Strategies and Mechanistic Rationale

The most logical and established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[6][7] However, pyridine rings are electron-deficient and are generally deactivated towards classical Friedel-Crafts conditions.[8] The presence of two additional electron-withdrawing groups (chloro and nitro) exacerbates this deactivation. Therefore, a successful synthesis requires careful selection of reagents and conditions.

The proposed synthesis begins with a readily available precursor, 2-chloro-5-nitropyridine, which is synthesized from 2-aminopyridine.

Workflow for Precursor and Target Compound Synthesis

The overall synthetic pathway is a multi-step process that requires precise control at each stage.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄/HNO₃) C 2-Hydroxy-5-nitropyridine B->C Diazotization/ Hydrolysis D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃/PCl₅) E 1-(2-Chloro-5-nitropyridin-4-YL)ethanone D->E Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃)

Caption: Synthetic workflow from 2-aminopyridine to the target compound.

Mechanistic Insight: The Friedel-Crafts Acylation

The core of the final transformation is the electrophilic aromatic substitution reaction.[9]

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[7][9]

  • Electrophilic Attack: The acylium ion acts as a potent electrophile. It attacks the π-system of the 2-chloro-5-nitropyridine ring. The substitution is directed to the C4 position, influenced by the directing effects of the existing substituents.

  • Rearomatization: The resulting intermediate, a sigma complex, loses a proton to restore the aromaticity of the pyridine ring. The AlCl₄⁻ species formed in the first step facilitates this deprotonation, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[7]

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution A CH₃COCl + AlCl₃ B [CH₃C≡O]⁺ AlCl₄⁻ (Acylium Ion) A->B C 2-Chloro-5-nitropyridine D Sigma Complex (Intermediate) C->D + [CH₃C≡O]⁺ E Target Ketone + HCl + AlCl₃ D->E - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and should be performed by trained chemists with appropriate safety precautions.

Synthesis of the Precursor: 2-Chloro-5-nitropyridine

This is a well-documented, two-step procedure from 2-hydroxy-5-nitropyridine, which itself is derived from 2-aminopyridine.[10]

Protocol: Chlorination of 2-Hydroxy-5-nitropyridine [11][12]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material).

  • Reagent Addition: To the stirred POCl₃, cautiously add 2-hydroxy-5-nitropyridine (1.0 eq) followed by phosphorus pentachloride (PCl₅, 1.2 eq) in portions.

  • Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain for 5 hours.[11] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 8-9 using a 40% aqueous sodium hydroxide solution.[11] Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-5-nitropyridine as a yellow solid.[11][12]

Proposed Synthesis of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

This representative protocol is based on standard Friedel-Crafts acylation procedures adapted for a deactivated heterocyclic substrate.[8][13]

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 4.1 eq) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the stirred suspension.

  • Acylating Agent Addition: Slowly add acetyl chloride (4.8 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5°C. The choice of excess reagents is crucial to drive the reaction to completion on a deactivated substrate.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[8] Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with water and then saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to isolate the target compound, 1-(2-chloro-5-nitropyridin-4-yl)ethanone.

Reactivity and Synthetic Utility

The value of 1-(2-chloro-5-nitropyridin-4-yl)ethanone lies in its multiple, orthogonally reactive sites. This allows for selective, stepwise modifications to build molecular complexity.

G cluster_Cl C2-Chloro Group cluster_NO2 C5-Nitro Group cluster_Ac C4-Acetyl Group center_node 1-(2-Chloro-5-nitropyridin-4-YL)ethanone Cl_product Nucleophilic Aromatic Substitution Products (e.g., Amines, Ethers, Thioethers) center_node->Cl_product SₙAr with Nu-H NO2_product 4-Acetyl-2-chloro -pyridin-5-amine center_node->NO2_product Reduction (e.g., Fe/HCl, H₂/Pd-C) Ac_product1 Secondary Alcohol center_node->Ac_product1 Reduction (e.g., NaBH₄) Ac_product2 Alkene center_node->Ac_product2 Wittig Reaction Ac_product3 α-Halogenated Ketone center_node->Ac_product3 α-Halogenation

Caption: Reactivity map illustrating the key transformation sites.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it an excellent site for SNAr reactions. This is arguably its most valuable reactive handle for introducing diversity.

  • Reduction of the Nitro Group at C5: The nitro group can be selectively reduced to an amine, providing a nucleophilic site for acylation, alkylation, or diazotization reactions.

  • Chemistry of the Acetyl Group at C4: The ketone functionality can undergo a vast range of classical carbonyl reactions, including reduction to an alcohol, conversion to an olefin via Wittig-type reactions, or α-functionalization.

Safety, Handling, and Storage

As a chloro-nitro aromatic compound, 1-(2-chloro-5-nitropyridin-4-yl)ethanone should be handled with care. The following guidelines are based on data for structurally similar compounds like 2-chloro-5-nitropyridine.[5][14]

Hazard CategoryPrecautionary StatementReference
Acute Toxicity Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17]
Handling Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[14][18][19]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat and incompatible materials such as strong oxidizing agents.[14][19][20]
First Aid IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14][18][19]

Conclusion

1-(2-Chloro-5-nitropyridin-4-yl)ethanone is a strategically designed chemical intermediate that offers a powerful platform for synthetic chemists. Its three distinct functional groups—a labile chlorine for SNAr, a reducible nitro group, and a versatile ketone—provide a roadmap for the efficient construction of complex, novel molecules. While its synthesis requires careful management of the deactivated pyridine core, the protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway to this valuable starting material. For researchers and professionals in drug development, mastering the use of such building blocks is essential for accelerating the discovery of next-generation therapeutics.

References

  • Title: Direct Conversion of Carboxylic Acids to Alkyl Ketones | Source: Organic Letters - ACS Publications | URL: [Link]

  • Title: Carboxylic Acids to Ketones | Source: Chemistry Steps | URL: [Link]

  • Title: The Conversion of Carboxylic Acids to Ketones: A Repeated Discovery | Source: ResearchGate | URL: [Link]

  • Title: Synthesis of 2-chloro-5-nitropyridine | Source: PrepChem.com | URL: [Link]

  • Title: Upgrading ketone synthesis direct from carboxylic acids and organohalides | Source: Nature Communications | URL: [Link]

  • Title: Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation | Source: CNKI | URL: [Link]

  • Title: Friedel–Crafts reaction - Wikipedia | Source: Wikipedia | URL: [Link]

  • Title: Friedel-Crafts Reactions | Source: NROChemistry | URL: [Link]

  • Title: Direct Conversion of Carboxylic Acids to Alkyl Ketones | Source: PMC - NIH | URL: [Link]

  • Title: CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine | Source: Google Patents | URL
  • Title: Friedel Crafts Acylation And Alkylation Reaction | Source: BYJU'S | URL: [Link]

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products | Source: PMC - NIH | URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Source: PubMed | URL: [Link]

  • Title: 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 | Source: PubChem | URL: [Link]

  • Title: 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 | Source: PubChem | URL: [Link]

  • Title: CN111170933A - Preparation method of 2-chloro-5-nitropyridine | Source: Google Patents | URL
  • Title: Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine | Source: Oled-intermediate.com | URL: [Link]

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Source: MDPI | URL: [Link]

Sources

Exploratory

Technical Guide: Reactivity of the Ethanone Group on Nitropyridine

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The acetyl-nitropyridine scaffold represents a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The acetyl-nitropyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a high-density energy precursor for fused heterocyclic systems. The reactivity of the ethanone (acetyl) group in this context is defined by a unique "Push-Pull-Pull" electronic environment: the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group (


) synergistically deplete electron density from the acetyl moiety.

This guide dissects the reactivity of the ethanone group, focusing on its transformation into enaminones , chalcones , and fused naphthyridine/azaindole cores . It moves beyond standard textbook reactivity to address the practical challenges of handling these electron-deficient systems in drug development.

The Electronic Landscape: Hyper-Acidity and Electrophilicity

To manipulate the ethanone group effectively, one must understand the electronic perturbations caused by the nitropyridine core.

Synergistic Electron Withdrawal

The acetyl group is attached to a pyridine ring that is already


-deficient. The addition of a nitro group (particularly at the ortho or para position relative to the acetyl) creates a "super-electrophilic" environment.
  • 
    -Proton Acidity:  The 
    
    
    
    of the acetyl methyl protons (
    
    
    ) is significantly lower than that of acetophenone (
    
    
    ). In 2-acetyl-3-nitropyridine, the inductive effect ($ -I $) of the nitro group and the resonance withdrawal of the pyridine ring render these protons highly acidic, allowing deprotonation by weak bases (e.g.,
    
    
    , piperidine) under mild conditions.
  • Carbonyl Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack. However, competitive nucleophilic aromatic substitution (

    
    ) on the pyridine ring is a major side-reaction risk that must be managed by temperature control.
    
The "Ortho-Effect" (Möbius Systems)

When the acetyl and nitro groups are ortho to each other (e.g., 2-acetyl-3-nitropyridine), they form a pre-organized system for reductive cyclization . This is the primary route to 1,5-naphthyridines and other fused systems essential for kinase inhibitor scaffolds.

Core Transformation 1: The Enaminone Gateway

The reaction of acetyl-nitropyridines with


-dimethylformamide dimethyl acetal (DMF-DMA) is arguably the most versatile transformation in this class. It converts the acetyl group into an enaminone  (

), a reactive 3-carbon synthon.
Mechanism and Utility

The hyper-acidic methyl group undergoes condensation with DMF-DMA. The resulting enaminone is a "chemical chameleon":

  • Binucleophile Reaction: Reacts with hydrazines to form pyrazoles.

  • Cyclization Precursor: Upon reduction of the adjacent nitro group, the amine attacks the enaminone creates a fused 1,5-naphthyridine ring.

Visualization: The Enaminone Pathway

Enaminone_Pathway Start 2-Acetyl-3-Nitropyridine Inter Enaminone Intermediate (E)-3-(dimethylamino)-1-(3-nitropyridin-2-yl)prop-2-en-1-one Start->Inter Condensation (-2 MeOH) Reagent DMF-DMA (Reflux) Reagent->Inter Red Reduction (Fe/AcOH or H2/Pd) Inter->Red Nitro Reduction Prod 1,5-Naphthyridine Core Red->Prod Intramolecular Cyclization (-NHMe2)

Caption: The conversion of acetyl-nitropyridine to a naphthyridine scaffold via the enaminone intermediate. This pathway avoids harsh acidic conditions typical of Friedländer synthesis.

Core Transformation 2: Claisen-Schmidt Condensation

Exploiting the acidity of the acetyl group allows for the synthesis of nitro-chalcones . These are valuable Michael acceptors for covalent drug design.

Reaction Parameters
  • Electrophile: Aromatic aldehydes (Ar-CHO).

  • Catalyst: Piperidine or dilute NaOH.

  • Solvent: Methanol or Ethanol (protic solvents stabilize the enolate intermediate).

  • Outcome: Formation of

    
    -chalcones exclusively, driven by the thermodynamic stability of the conjugated system.
    
Data Comparison: Base Selection

The choice of base critically impacts yield and purity (avoiding polymerization).

Base CatalystConditionsYield (%)Purity ProfileNotes
Piperidine MeOH, Reflux, 4h85-92%HighRecommended. Mild conditions prevent ring degradation.
NaOH (10%) EtOH,

, 1h
60-75%ModerateFast, but risk of Cannizzaro side-reaction on aldehyde.

DMF,

40-55%LowPromotes competitive

displacement of nitro group.
L-Proline DMSO, RT78%HighOrganocatalytic "green" approach; slower kinetics.

Experimental Protocol: Synthesis of 1,5-Naphthyridine via Enaminone

Objective: Synthesis of 1,5-naphthyridine from 2-acetyl-3-nitropyridine. Rationale: This protocol utilizes the DMF-DMA route to ensure high regioselectivity and avoid the formation of regioisomeric mixtures common in direct Friedländer condensations.

Step 1: Enaminone Formation[2]
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2-acetyl-3-nitropyridine (10.0 mmol, 1.0 eq).

  • Solvent: Add anhydrous Toluene (50 mL). Note: Toluene is preferred over DMF to allow azeotropic removal of methanol, driving the equilibrium.

  • Reagent: Add DMF-DMA (12.0 mmol, 1.2 eq) via syringe.

  • Reaction: Fit with a reflux condenser and heat to

    
     under 
    
    
    
    atmosphere for 4 hours.
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a highly colored (orange/red) spot (
      
      
      
      ).
  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo. Triturate the residue with cold diethyl ether to yield the enaminone as an orange solid.

    • Yield Expectation: 85-95%.

Step 2: Reductive Cyclization
  • Setup: Dissolve the enaminone (5.0 mmol) in Glacial Acetic Acid (20 mL).

  • Reductant: Add Iron powder (325 mesh, 20.0 mmol, 4.0 eq) in portions to control the exotherm.

    • Why Iron? Fe/AcOH is milder than

      
       and avoids the catalyst poisoning often seen with Pd/C in the presence of basic nitrogens.
      
  • Cyclization: Heat to

    
     for 2 hours. The reduction of the nitro group to the amine triggers spontaneous intramolecular attack on the enaminone 
    
    
    
    -carbon, eliminating dimethylamine.
  • Workup (Critical):

    • Filter off iron residues through Celite.

    • Concentrate the filtrate.

    • Neutralization: Carefully basify with saturated

      
       to pH 8. Caution: Pyridines are water-soluble; do not over-dilute.
      
    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Flash chromatography (DCM/MeOH 95:5).

Visualizing the Reaction Logic[3][4][5]

The following diagram illustrates the decision matrix for reacting acetyl-nitropyridines.

Reactivity_Logic Core ACETYL-NITROPYRIDINE (Scaffold) Path_A Path A: Condensation (Base + Electrophile) Core->Path_A High Acidity of Acetyl Methyl Path_B Path B: Reductive Cyclization (Reductant) Core->Path_B Ortho-Nitro Proximity Path_C Path C: Nucleophilic Attack (Thiol/Amine) Core->Path_C Electron Deficient Ring (SNAr) Prod_A Chalcones / Enaminones (Linkers/Intermediates) Path_A->Prod_A Prod_B Naphthyridines / Azaindoles (Fused Heterocycles) Path_B->Prod_B Prod_C Functionalized Acetylpyridines (SNAr Displacement) Path_C->Prod_C

Caption: Decision matrix for synthetic planning involving acetyl-nitropyridines.

References

  • Fuertes, M., et al. (2020).[1] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(15), 3508.[1]

  • Nikol'skiy, V., et al. (2020). "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Chemistry Proceedings, 3(1), 12.

  • Abu-Shanab, F., et al. (2011).[2] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines." International Journal of Organic Chemistry, 1, 207-214.[2]

  • Litvinov, V. P. (2004). "The chemistry of thienopyridines and related systems." Russian Chemical Reviews, 73(7).

Sources

Foundational

electrophilic and nucleophilic sites of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Executive Summary 1-(2-Chloro-5-nitropyridin-4-yl)ethanone is a highly functionalized pyridine deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

Executive Summary

1-(2-Chloro-5-nitropyridin-4-yl)ethanone is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic landscape, shaped by the competing and synergistic effects of a chloro, a nitro, and an acetyl group on the pyridine scaffold, results in a molecule with distinct and exploitable reactive sites. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule. We will dissect the electronic contributions of each substituent to predict the molecule's reactivity, identify the primary sites for both nucleophilic and electrophilic attack, and provide standardized protocols for the experimental validation of these predictions. This document is intended to serve as a foundational resource for scientists seeking to utilize this versatile building block in complex synthetic applications.

Molecular Structure and Electronic Landscape

The reactivity of 1-(2-chloro-5-nitropyridin-4-yl)ethanone (CAS No. 1214241-91-4) is dictated by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring.[1] A thorough understanding of these factors is critical for predicting its chemical behavior.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, inducing a general electron deficiency across the ring, particularly at the α (C2, C6) and γ (C4) positions.

  • Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the ring towards electrophilic attack and, more importantly, activates it for nucleophilic aromatic substitution (SNAr).

  • Chloro Group (-Cl): Located at C2, the chlorine atom is an electronegative element that withdraws electron density via the inductive effect (-I). While it can donate electron density through resonance (+M), its inductive effect is dominant. Crucially, it serves as an excellent leaving group in SNAr reactions.[2]

  • Acetyl Group (-COCH₃): Situated at C4, the acetyl group is also strongly electron-withdrawing through both induction (-I) and resonance (-M). It further depletes the electron density of the pyridine ring and introduces a new, highly electrophilic carbonyl carbon center.

The confluence of these three electron-withdrawing substituents renders the pyridine ring exceptionally electron-poor (electrophilic), making it highly susceptible to attack by nucleophiles.

Analysis of Electrophilic Sites

Electrophiles are defined as species that accept an electron pair to form a new covalent bond.[3] They are characterized by regions of low electron density, often bearing a partial or full positive charge.[4][5] In 1-(2-chloro-5-nitropyridin-4-yl)ethanone, several potent electrophilic centers exist.

// Invisible nodes for arrow positioning invis_C2 [pos="0.5,1.5!", shape=point, width=0.01]; invis_C6 [pos="4.5,1.5!", shape=point, width=0.01]; invis_C4 [pos="2.5,2.5!", shape=point, width=0.01]; invis_C_acetyl [pos="3.5,-0.5!", shape=point, width=0.01]; invis_N_lp [pos="2.5,-2.1!", shape=point, width=0.01];

// Arrows edge [color="#EA4335", arrowhead=vee, penwidth=2]; "Nu:" -> invis_C2 [label=" Attack Site 1 (SNAr)", fontsize=10, fontcolor="#202124"]; "Nu:" -> invis_C6 [label=" Attack Site 2 (SNAr)", fontsize=10, fontcolor="#202124"]; "Nu:" -> invis_C_acetyl [label=" Attack Site 3 (Carbonyl Add.)", fontsize=10, fontcolor="#202124"];

// Invisible node for Nu: "Nu:" [shape=plaintext, fontcolor="#4285F4", fontsize=14, pos="-1.5,0.5!"]; }

Figure 1: Predicted reactivity map of 1-(2-chloro-5-nitropyridin-4-yl)ethanone.

Primary Electrophilic Sites:
  • C2 Carbon (attached to Chlorine): This is arguably the most significant electrophilic site. The carbon is directly bonded to the electronegative ring nitrogen and the chlorine atom. More importantly, it is para to the powerful electron-withdrawing acetyl group and ortho to the nitro group's influence. This configuration strongly activates the C2 position for SNAr, where a nucleophile attacks and displaces the chloride ion.[6]

  • C6 Carbon: This position is ortho to the ring nitrogen and ortho to the nitro group. The strong inductive and resonance withdrawal from these adjacent groups creates a significant partial positive charge, making C6 another prime target for nucleophilic attack.

  • Carbonyl Carbon of the Acetyl Group: This is a classic electrophilic center. The carbon atom is double-bonded to a highly electronegative oxygen atom, creating a strong dipole and rendering the carbon electron-deficient and susceptible to attack by a wide range of nucleophiles (e.g., hydrides, organometallics, amines).[7]

  • C4 Carbon (attached to the Acetyl Group): As the γ-position relative to the ring nitrogen and bearing the electron-withdrawing acetyl group, this carbon is also electrophilic, though direct attack here is less common than at C2 or C6 unless those positions are blocked.

Secondary Electrophilic Character:
  • α-Protons of the Acetyl Group: The protons on the methyl group are acidic (pKa ~19-20 in similar systems) because the resulting conjugate base (enolate) is stabilized by resonance onto the carbonyl oxygen and further delocalized into the highly electron-deficient pyridine ring. While not an electrophilic site itself, the acidity of these protons is a direct consequence of the molecule's electrophilic nature.

Analysis of Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new bond.[3] They are characterized by regions of high electron density, such as lone pairs or pi bonds.[8] The nucleophilic character of 1-(2-chloro-5-nitropyridin-4-yl)ethanone is severely diminished due to the presence of multiple electron-withdrawing groups.

Primary Nucleophilic Sites:
  • Enolate Anion (conditional): The most potent nucleophilic character associated with this molecule is not present in the ground state but can be generated upon treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA). Deprotonation of the acetyl methyl group creates a carbon-centered nucleophile (an enolate), which can then react with various electrophiles.

Weak Nucleophilic Sites:
  • Pyridine Nitrogen Lone Pair: In a simple pyridine molecule, the nitrogen lone pair is readily available and confers basic and nucleophilic properties.[9] However, in this case, the powerful -I and -M effects of the nitro and acetyl groups drastically reduce the electron density on the nitrogen atom. Its nucleophilicity is significantly attenuated, and it will only act as a base or nucleophile under forcing conditions or with very strong electrophiles/Lewis acids.

  • Oxygen Lone Pairs (Carbonyl and Nitro): The oxygen atoms of the carbonyl and nitro groups possess lone pairs of electrons. While they can act as Lewis bases (e.g., protonation in strong acid), their nucleophilicity is generally low, and they do not typically participate in bond formation with carbon-based electrophiles.

Summary of Reactive Sites

The key reactive characteristics are summarized in the table below for quick reference.

SiteTypeJustificationPotential Reactions
C2-Carbon ElectrophilicActivated by -I/-M effects of N, NO₂, COCH₃; Cl is a good leaving group.Nucleophilic Aromatic Substitution (SNAr)
C6-Carbon ElectrophilicActivated by adjacent N and NO₂ groups.Nucleophilic Aromatic Substitution (SNAr)
Carbonyl Carbon ElectrophilicStrong C=O dipole due to oxygen electronegativity.Nucleophilic addition, reduction, condensation
Acetyl CH₃ Acidic Protonsα to carbonyl and electron-poor ring, forming a stabilized enolate.Deprotonation followed by alkylation/acylation
Enolate (formed from CH₃) NucleophilicResonance-stabilized carbanion.Reaction with various electrophiles (e.g., alkyl halides)
Pyridine Nitrogen Weakly NucleophilicLone pair availability severely reduced by electron-withdrawing groups.Protonation with strong acids; coordination to strong Lewis acids

Experimental Validation Protocols

The following protocols describe standard laboratory procedures to probe the predicted reactivity of the title compound.

Protocol 1: Probing Electrophilicity at C2 via Nucleophilic Aromatic Substitution

This experiment validates the high electrophilicity of the C2 position by displacing the chloride with an amine nucleophile.

  • Setup: To a solution of 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP) in a sealed reaction vessel, add a secondary amine nucleophile such as morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar spot.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm the substitution of the chlorine atom.

Protocol 2: Probing Carbonyl Electrophilicity via Reduction

This procedure confirms the reactivity of the acetyl group's carbonyl carbon using a mild reducing agent.

  • Setup: Dissolve 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the methanol under reduced pressure.

  • Purification & Analysis: Extract the aqueous residue with ethyl acetate. Wash the organic layer, dry, and concentrate. The resulting secondary alcohol can be purified by chromatography if necessary. Characterization by ¹H NMR will show the disappearance of the acetyl methyl singlet and the appearance of a doublet for the methyl group and a quartet for the new C-H proton of the alcohol. IR spectroscopy will show the appearance of a broad O-H stretch and the disappearance of the carbonyl C=O stretch.[10]

Conclusion

The electronic architecture of 1-(2-chloro-5-nitropyridin-4-yl)ethanone establishes it as a predominantly electrophilic molecule. The pyridine ring is highly activated towards nucleophilic aromatic substitution, particularly at the C2 and C6 positions, with the C2-chloro moiety serving as a readily displaceable leaving group. The acetyl group provides an additional, classic electrophilic carbonyl center. While the molecule's inherent nucleophilicity is suppressed, a potent carbon-based nucleophile can be generated at the acetyl methyl position upon treatment with a strong base. This dual reactivity profile makes it a valuable and versatile intermediate for constructing complex molecular frameworks in drug discovery and materials science.

References

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Reddit. Why is pyridine a nucleophilic catalyst?. Available at: [Link]

  • YouTube. Label the electrophilic and nucleophilic sites in each molecule. Available at: [Link]

  • PubChem. 2-Chloro-5-nitropyridine. Available at: [Link]

  • Master Organic Chemistry. Nucleophiles and Electrophiles. Available at: [Link]

  • Khan Academy. Identifying nucleophilic and electrophilic centers. Available at: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Chemistry LibreTexts. 12.3: Recognizing Electrophiles. Available at: [Link]

  • YouTube. Pyridine Nucleophilic Reactions | Favourable Positions. Available at: [Link]

  • PubMed. Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Available at: [Link]

  • YouTube. Identifying nucleophilic and electrophilic centers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Use of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone in Condensation Reactions for Heterocyclic Synthesis

Abstract This document provides detailed experimental protocols and technical guidance for the application of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone as a versatile building block in synthetic organic chemistry. The inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed experimental protocols and technical guidance for the application of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone as a versatile building block in synthetic organic chemistry. The inherent functionalities of this ketone—an enolizable acetyl group, an electron-deficient pyridine core, and a reactive chloro substituent—make it an ideal precursor for the synthesis of complex heterocyclic structures relevant to pharmaceutical and materials science research. We present field-proven protocols for two key C-C bond-forming reactions: the Claisen-Schmidt and Knoevenagel condensations. Furthermore, we illustrate the synthetic utility of the resulting α,β-unsaturated system by providing a protocol for its subsequent cyclocondensation to yield a highly functionalized pyrazole derivative. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed to empower researchers in drug development and chemical synthesis.

Introduction & Strategic Overview

1-(2-Chloro-5-nitropyridin-4-YL)ethanone is a valuable substrate for constructing diverse molecular architectures. The methyl group of the acetyl moiety is activated by the adjacent carbonyl, rendering its α-protons acidic and readily removable by a base to form a nucleophilic enolate. This reactivity is central to its utility in condensation reactions.

This guide details three strategic transformations:

  • Claisen-Schmidt Condensation: The reaction of the ketone with an aromatic aldehyde (lacking α-hydrogens) to form a chalcone-like α,β-unsaturated ketone.[1] This product is a key intermediate for further derivatization.

  • Knoevenagel Condensation: The reaction with an active methylene compound, such as malononitrile, catalyzed by a weak base to produce a substituted alkene.[2][3]

  • Heterocyclic Synthesis (Pyrazoles): The use of the chalcone intermediate from the Claisen-Schmidt reaction as a biselectrophile in a cyclocondensation reaction with hydrazine to form a stable, five-membered pyrazole ring system.[4][5] Pyrazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5]

The overall synthetic strategy detailed herein provides a robust pathway from a common building block to complex heterocyclic systems.

G start 1-(2-Chloro-5-nitropyridin-4-YL)ethanone chalcone α,β-Unsaturated Ketone (Chalcone Analogue) start->chalcone Protocol 1: Claisen-Schmidt Condensation (e.g., with Benzaldehyde, NaOH) knoevenagel_prod Substituted Alkene Product start->knoevenagel_prod Protocol 2: Knoevenagel Condensation (e.g., with Malononitrile, Piperidine) pyrazole Pyrazolo[3,4-b]pyridine Analogue chalcone->pyrazole Protocol 3: Cyclocondensation (with Hydrazine Hydrate) G cluster_0 Claisen-Schmidt Mechanism ketone Ketone + OH⁻ enolate Enolate Intermediate ketone->enolate Deprotonation adduct Aldol Adduct enolate->adduct Nucleophilic Attack aldehyde Ar-CHO aldehyde->adduct product α,β-Unsaturated Ketone + H₂O adduct->product Dehydration (-H₂O)

Caption: Simplified workflow of the Claisen-Schmidt condensation mechanism.

Knoevenagel Condensation

The Knoevenagel condensation involves an active methylene compound (e.g., malononitrile, where Z = CN) and a carbonyl compound. [2][6]A weak base, such as piperidine, is sufficient to deprotonate the highly acidic active methylene compound, forming a carbanion. [7]This nucleophile then attacks the carbonyl group of the ketone. The subsequent intermediate undergoes dehydration, often spontaneously or with mild heating, to yield the final condensed product. The use of a weak base prevents the self-condensation of the ketone. [2]

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. 1-(2-Chloro-5-nitropyridin-4-YL)ethanone and its derivatives should be handled as potentially hazardous materials.

Protocol 1: Claisen-Schmidt Condensation with Benzaldehyde

Objective: To synthesize (E)-1-(2-chloro-5-nitropyridin-4-yl)-3-phenylprop-2-en-1-one.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone (1.0 eq.)

  • Benzaldehyde (1.05 eq.)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Chloro-5-nitropyridin-4-YL)ethanone (e.g., 2.00 g, 10.0 mmol) in 30 mL of 95% ethanol. Stir until a clear solution is obtained.

  • Reactant Addition: To the stirred solution, add benzaldehyde (e.g., 1.11 g, 1.06 mL, 10.5 mmol).

  • Initiation: Prepare a 10% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the reaction mixture at room temperature. A color change and the formation of a precipitate are typically observed.

    • Scientist's Note: The strong base (NaOH) is required to generate the ketone enolate. [8]Slow addition prevents an excessive exotherm and potential side reactions.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup & Isolation: After completion, cool the reaction flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with 20 mL of cold deionized water and then with 10 mL of ice-cold 95% ethanol to remove unreacted starting materials and inorganic salts. [9]8. Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a minimal amount of hot ethyl acetate or ethanol.

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((2-chloro-5-nitropyridin-4-yl)methylene)malononitrile.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone (1.0 eq.)

  • Malononitrile (1.1 eq.)

  • Piperidine (catalytic amount)

  • Isopropanol

  • Round-bottom flask, magnetic stirrer, condenser, TLC supplies.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-Chloro-5-nitropyridin-4-YL)ethanone (e.g., 2.00 g, 10.0 mmol) in 25 mL of isopropanol.

  • Reactant Addition: Add malononitrile (e.g., 0.73 g, 11.0 mmol) to the solution. Stir to dissolve.

  • Catalyst Addition: Add 3-4 drops of piperidine to the mixture.

    • Scientist's Note: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation, as it facilitates the formation of the malononitrile carbanion without promoting ketone self-condensation. [10]4. Reaction: Heat the reaction mixture to reflux (approx. 82°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup & Isolation: Upon completion, cool the mixture to room temperature. The product should precipitate from the solution.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield the pure compound.

Protocol 3: Synthesis of a Pyrazole Derivative

Objective: To synthesize a pyrazole derivative from the chalcone produced in Protocol 1.

Materials:

  • (E)-1-(2-chloro-5-nitropyridin-4-yl)-3-phenylprop-2-en-1-one (Product from Protocol 1) (1.0 eq.)

  • Hydrazine Hydrate (N₂H₄·H₂O, 80% solution) (1.5 eq.)

  • Glacial Acetic Acid

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the chalcone from Protocol 1 (e.g., 2.89 g, 10.0 mmol) in 30 mL of glacial acetic acid.

  • Reactant Addition: Slowly add hydrazine hydrate (e.g., 0.94 mL, 15.0 mmol) to the stirred suspension.

    • Scientist's Note: The reaction is performed in an acidic medium (acetic acid), which can catalyze the cyclization process. [11]An excess of hydrazine ensures the complete conversion of the chalcone.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 5-7 hours. The suspension should gradually become a clear solution before a new solid may precipitate.

  • Workup & Isolation: Cool the reaction mixture to room temperature and then pour it carefully into 100 mL of ice-cold water.

  • A solid precipitate will form. If necessary, neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Summary of Reaction Parameters

Protocol Reaction Type Key Reagents Catalyst / Base Solvent Temp. Time Est. Yield
1 Claisen-SchmidtBenzaldehydeNaOH (10% aq.)EthanolR.T.4-6 h85-95%
2 KnoevenagelMalononitrilePiperidineIsopropanolReflux2-3 h90-98%
3 CyclocondensationHydrazine Hydrate(Solvent)Acetic AcidReflux5-7 h75-85%

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from PraxiLabs. [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from UMSL Department of Chemistry. [Link]

  • Pawar, S. D., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). [Link]

  • Ahluwalia, V. K., & Aggarwal, R. (2009). Claisen-Schmidt Condensation. In Comprehensive Practical Organic Chemistry: Name Reactions. Universities Press.
  • Wikipedia contributors. (2023, December 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, April 2). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. [Link]

  • SynArchive. (n.d.). Claisen-Schmidt Condensation. Retrieved from SynArchive. [Link]

  • Kumar, V., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Ferreira, P. M. T., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2239. [Link]

  • El-Maghraby, A. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(3), 3817-3853. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Derivatives

Executive Summary The molecule 1-(2-chloro-5-nitropyridin-4-yl)ethanone (4-acetyl-2-chloro-5-nitropyridine) is a high-value pharmacophore, serving as a critical linchpin in the synthesis of fused bicyclic heteroaromatics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(2-chloro-5-nitropyridin-4-yl)ethanone (4-acetyl-2-chloro-5-nitropyridine) is a high-value pharmacophore, serving as a critical linchpin in the synthesis of fused bicyclic heteroaromatics such as 6-azaindoles , pyrazolopyridines , and naphthyridines . These scaffolds are ubiquitous in kinase inhibitors (e.g., crizotinib analogs) and other targeted oncology therapies.

This Application Note provides a validated, scalable protocol for the synthesis of this ketone via Regioselective Nucleophilic Aromatic Substitution (


)  followed by Acid-Mediated Decarboxylation . Unlike bench-scale methods that rely on chromatographic purification, this workflow emphasizes crystallization and thermal safety management, making it suitable for multi-gram to kilogram campaigns.

Retrosynthetic Strategy & Mechanistic Insight

The Route Selection

Direct acylation of 2-chloro-5-nitropyridine is electronically unfavorable due to the electron-deficient nature of the pyridine ring. The industry-standard approach utilizes the high electrophilicity of 2,4-dichloro-5-nitropyridine to introduce a masked acetyl group via a


-keto ester.

Reaction Scheme:

  • 
     Displacement:  2,4-Dichloro-5-nitropyridine + Ethyl Acetoacetate 
    
    
    
    Intermediate Enol Ether.
  • Hydrolysis & Decarboxylation: Acidic cleavage of the ester moiety to yield the methyl ketone.

Regioselectivity Logic

The success of this synthesis hinges on the differential reactivity of the C2 and C4 chlorides.

  • C4 Position: Highly activated. The intermediate Meisenheimer complex is stabilized by the ortho-nitro group and the para-nitrogen atom.

  • C2 Position: Less reactive. Substitution here disrupts the aromaticity without the same degree of resonance stabilization from the nitro group.

Outcome: Under controlled temperatures (


C), substitution occurs exclusively at C4 (

ratio), eliminating the need for difficult isomer separations.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Step 1)

C to

C
Control of exotherm and regioselectivity. Higher temps promote C2-substitution and tar formation.
Base Selection Sodium Hydride (NaH) or KOtBuStrong base required to fully deprotonate ethyl acetoacetate (

).
Stoichiometry 1.1 eq. Enolate : 1.0 eq. PyridineSlight excess of nucleophile ensures full conversion of the limiting, expensive pyridine starting material.
Decarboxylation Acid

/ AcOH
Dual solvent system allows high temperature reflux (

C) required for

extrusion.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-5-nitropyridin-4-yl)-3-oxobutanoate

Safety Note: This reaction involves


 gas evolution (if using NaH) and is highly exothermic. Ensure efficient overhead stirring and active cooling.
  • Enolate Formation:

    • To a dry 3-neck reactor equipped with an internal thermometer and

      
       inlet, charge THF (10 V) .
      
    • Cool to

      
      C. Carefully add NaH (60% dispersion in oil, 2.2 eq)  portion-wise.
      
    • Add Ethyl Acetoacetate (1.1 eq) dropwise over 30 minutes. Maintain internal temp

      
      C.
      
    • Observation: Evolution of hydrogen gas. Stir for 30 mins until gas evolution ceases and a clear/hazy solution forms.

  • Coupling Reaction:

    • Cool the enolate solution to

      
      C .
      
    • Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in THF (3 V) .

    • Add the pyridine solution dropwise to the enolate over 1 hour. CRITICAL: Do not allow temp to exceed

      
      C.
      
    • Mechanism:[1][2][3] The solution will turn deep orange/red (Meisenheimer complex formation).

    • Stir at

      
      C for 2 hours, then allow to warm to RT over 1 hour.
      
  • Workup:

    • Quench by slow addition of sat.

      
        (exothermic).
      
    • Extract with Ethyl Acetate (EtOAc) .[4] Wash organics with Brine.[4]

    • Concentrate to yield the crude

      
      -keto ester as a viscous red/brown oil. Note: This intermediate is often used directly in Step 2 without purification.
      
Step 2: Hydrolysis and Decarboxylation
  • Acid Digestion:

    • Suspend the crude intermediate from Step 1 in a mixture of Glacial Acetic Acid (4 V) and Water (1 V) .

    • Add conc.

      
       (0.5 V)  carefully.
      
  • Decarboxylation:

    • Heat the mixture to reflux (

      
      C)  for 3–5 hours.
      
    • Monitor: Vigorous evolution of

      
       gas. Ensure condenser is functioning efficiently.
      
    • Reaction is complete when LCMS shows consumption of the ester mass.

  • Isolation (Crystallization):

    • Cool reaction mixture to RT, then pour onto Ice/Water (10 V) .

    • Neutralize carefully with solid

      
        or NaOH  to pH 7–8.
      
    • The product, 1-(2-chloro-5-nitropyridin-4-yl)ethanone , will precipitate as a tan/yellow solid.

    • Filter, wash with water, and dry in a vacuum oven at

      
      C.
      
    • Recrystallization: If necessary, recrystallize from Isopropanol (IPA) to achieve

      
       purity.
      

Visualized Workflows

Diagram 1: Synthetic Process Flow

SynthesisFlow SM 2,4-Dichloro- 5-nitropyridine Inter Intermediate: B-Keto Ester SM->Inter SNAr @ -10°C (Regioselective) Reagent Ethyl Acetoacetate + NaH (THF) Reagent->Inter Product Target: 4-Acetyl-2-chloro- 5-nitropyridine Inter->Product Decarboxylation (-CO2) Acid H2SO4 / AcOH Reflux Acid->Product

Caption: Two-step scalable synthesis route converting 2,4-dichloro-5-nitropyridine to the target ketone.

Diagram 2: Safety & Decision Logic

SafetyLogic Start Start Reaction TempCheck Temp < 0°C? Start->TempCheck Exotherm Exotherm Detected? TempCheck->Exotherm Yes Stop STOP: Emergency Cooling TempCheck->Stop No (Risk of Runaway) Exotherm->Stop Yes (>5°C rise) Proceed Proceed to Addition Exotherm->Proceed No (Stable) Regio Regioselectivity Check (LCMS) Proceed->Regio Continue to\nWorkup Continue to Workup Regio->Continue to\nWorkup C4 isomer > 95%

Caption: Operational safety logic for controlling the exothermic SNAr step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in THF or old NaH.Ensure THF is distilled/dry. Titrate NaH or use fresh bottle.
C2-Isomer Impurity Reaction temp too high.Maintain strict

C during addition. Add pyridine to enolate (inverse addition).
Incomplete Decarboxylation Temperature too low.Ensure internal temp reaches

C. Use AcOH/H2SO4 rather than dilute aqueous acid.
Dark/Tarred Product Thermal decomposition.[5]Do not overheat during workup. Nitro-pyridines are heat sensitive.

References

  • BenchChem Application Notes. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

  • Jubilant Ingrevia. (2024).[6] Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from

  • National Center for Biotechnology Information. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubChem Compound Summary. Retrieved from

  • Organic Syntheses. (1939). Pyrrole, 2,4-dimethyl-3-ethyl (Utilization of Ethyl Acetoacetate). Org. Synth. 1939, 19, 38. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloro-5-nitropyridine. Retrieved from

Sources

Method

1-(2-Chloro-5-nitropyridin-4-YL)ethanone as an intermediate for API synthesis

Executive Summary This technical guide outlines the utility of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (CAS: 1150617-68-7) as a high-value linchpin in the synthesis of fused heterocyclic APIs. Specifically, this interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (CAS: 1150617-68-7) as a high-value linchpin in the synthesis of fused heterocyclic APIs. Specifically, this intermediate provides a pre-functionalized "ortho-nitro-acetyl" core essential for the rapid construction of 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —scaffolds privileged in the design of kinase inhibitors (e.g., ERK, HSP90, and PI3K pathway modulators).

Unlike simple pyridine building blocks, this molecule offers three orthogonal handles for diversification:

  • C2-Chloro: susceptible to SNAr displacement (introduction of solubility tails or hinge-binding motifs).

  • C4-Acetyl: a carbon nucleophile/electrophile source for ring closure.

  • C5-Nitro: a latent amine for reductive cyclization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-(2-Chloro-5-nitropyridin-4-yl)ethanone
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight 200.58 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in water
Key Reactivity SNAr (C2), Condensation (C4-Acetyl), Reduction (C5-Nitro)
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Strategic Utility: The "Ortho-Nitro-Acetyl" Logic

The primary value of this intermediate lies in its ability to undergo reductive cyclization . By converting the acetyl group into an enaminone (via DMF-DMA) and reducing the nitro group, the molecule spontaneously cyclizes to form the 1,6-naphthyridine core. This avoids harsh acidic cyclizations (like Skraup or Friedländer) that often degrade sensitive functional groups.

G Start 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Inter Enaminone Intermediate (via DMF-DMA) Start->Inter Condensation (DMF-DMA) Target 1,6-Naphthyridine Scaffold (Kinase Inhibitor Core) Inter->Target Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 1: The strategic conversion of the topic intermediate into a fused bicyclic kinase inhibitor core.

Protocol 1: Synthesis of the Intermediate

Context: While often purchased, in-house synthesis is required for isotopic labeling or analog generation. The most robust scale-up route utilizes the activation of 2-chloro-5-nitroisonicotinic acid.

Objective: Synthesis of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone via Magnesium Malonate condensation.

Reagents:

  • 2-Chloro-5-nitroisonicotinic acid (Starting Material)

  • Oxalyl chloride / DMF (cat.)

  • Potassium monoethyl malonate

  • Magnesium chloride (MgCl₂) / Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), 6N HCl.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend 2-chloro-5-nitroisonicotinic acid (10.0 g, 49.4 mmol) in anhydrous DCM (100 mL).

    • Add catalytic DMF (0.5 mL) followed by dropwise addition of oxalyl chloride (1.2 eq).

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Magnesium Malonate Preparation (The "Soft" Nucleophile):

    • In a separate vessel, charge MgCl₂ (5.6 g, 59 mmol) and potassium monoethyl malonate (10.0 g, 59 mmol) in MeCN (150 mL).

    • Cool to 0°C. Add TEA (16.5 mL, 118 mmol) dropwise. Stir for 2 hours at RT to form the magnesium enolate.

  • Acylation & Decarboxylation:

    • Cool the magnesium enolate slurry to 0°C.

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise.

    • Stir overnight at RT.

    • Quench/Decarboxylation: Add 6N HCl (50 mL) carefully. Heat the biphasic mixture to reflux (approx. 60°C) for 4 hours. Critical Step: This hydrolyzes the ester and decarboxylates the intermediate to the ketone.

  • Workup:

    • Cool to RT. Separate layers. Extract aqueous layer with DCM (2x).

    • Wash combined organics with sat.[1][2][3] NaHCO₃ and brine.[1]

    • Dry over MgSO₄ and concentrate.[1][4][3]

    • Purification: Recrystallize from Ethanol/Heptane or flash chromatography (20% EtOAc/Hexanes) to yield the title compound.

Protocol 2: Downstream Application (The DMF-DMA Cascade)

Context: This is the industry-standard workflow for converting the intermediate into a 1,6-naphthyridine core.

Objective: Synthesis of a functionalized 1,6-naphthyridine.

Reagents:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iron powder / Acetic Acid (for reduction)

  • Solvent: Toluene or DMF.

Step-by-Step Methodology:

  • Enaminone Formation:

    • Dissolve the ketone (1.0 eq) in Toluene (10 V).

    • Add DMF-DMA (1.5 eq).

    • Heat to 90°C for 4 hours. Monitor by LCMS for the disappearance of starting material and formation of the enaminone species [M+H]⁺ = 256.

    • Concentrate to dryness to remove excess DMF-DMA. (The intermediate is often a dark red solid).

  • Reductive Cyclization:

    • Dissolve the crude enaminone in Glacial Acetic Acid (10 V).

    • Add Iron powder (5.0 eq) in portions (exothermic).

    • Heat to 80°C for 2 hours.

    • Mechanism:[5][6][7] The nitro group reduces to the amine, which immediately attacks the enaminone ketone, eliminating dimethylamine and aromatizing to the naphthyridine.

  • Isolation:

    • Filter through Celite to remove iron residues.

    • Concentrate the filtrate. Neutralize with sat. NaHCO₃.

    • Extract with EtOAc.[4] The product is the 2-chloro-1,6-naphthyridine core, ready for further SNAr diversification at the 2-position.

Critical Process Parameters & Visualization

Workflow Logic: The following diagram illustrates the parallel processing required to maximize yield and minimize impurity formation (e.g., hydrolysis of the chloro group).

Workflow SM Start: Acetyl Intermediate Step1 Step 1: DMF-DMA Condensation (T > 80°C, Anhydrous) SM->Step1 Check1 QC Point: LCMS (Check for Enaminone) Step1->Check1 Check1->Step1 Incomplete Add more DMF-DMA Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Check1->Step2 Pass Prod Product: 1,6-Naphthyridine Step2->Prod

Figure 2: Operational workflow for the synthesis of the naphthyridine core.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in DMF-DMAUse fresh reagent; add molecular sieves.
Incomplete Cyclization Reduction stalledEnsure Fe powder is activated; increase Temp to 90°C.
Dechlorination Over-reduction (if using H₂/Pd)Switch to Fe/AcOH or SnCl₂ (chemoselective).

References

  • Synthesis of 2-Chloro-5-nitropyridine Precursors: Vertex Pharmaceuticals. "Preparation of 2-chloro-5-nitropyridine."[2][6][8] Google Patents, CN109456257B. Link

  • General Reactivity of 2-Chloro-5-nitropyridines: National Center for Biotechnology Information. "2-Chloro-5-nitropyridine Compound Summary." PubChem. Link

  • DMF-DMA Cascade to Naphthyridines: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 2011, 1, 207-214. Link

  • Magnesium Malonate Acylation Protocol: RSC Advances. "MgCl2-mediated activation of C-5 alkyl coumalates... for the synthesis of bicyclic lactones."[9] (Cited for the MgCl2/TEA enolate methodology). Link

  • 1,6-Naphthyridine in Kinase Inhibitors: Devadoss, T., et al. "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 2021. Link

Sources

Application

Application Notes and Protocols for the Functionalization of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

< For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Pyridine Scaffold The pyridine ring is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polar nature, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Functionalized pyridines are integral components of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The starting material, 1-(2-chloro-5-nitropyridin-4-yl)ethanone, is a highly versatile building block. The electron-withdrawing effects of the nitro and acetyl groups, combined with the presence of a labile chlorine atom, create a chemically rich scaffold ripe for a variety of synthetic transformations. This guide provides a detailed exploration of key functionalization strategies for this valuable intermediate.

Core Functionalization Strategies: A Mechanistic Overview

The functionalization of 1-(2-chloro-5-nitropyridin-4-yl)ethanone primarily revolves around three key reactive sites: the C2-chloro substituent, the C5-nitro group, and the acetyl group. The electron-deficient nature of the pyridine ring, exacerbated by the nitro and acetyl groups, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr).[6]

Functionalization_Strategies Start 1-(2-Chloro-5-nitropyridin-4-yl)ethanone SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Start->SNAr Nu- CrossCoupling Cross-Coupling Reactions at C2 Start->CrossCoupling Pd or Ni catalyst NitroReduction Reduction of Nitro Group at C5 Start->NitroReduction Reducing Agent Amines Amines (R2NH) SNAr->Amines Alkoxides Alkoxides (RO-) SNAr->Alkoxides Thiols Thiols (RSH) SNAr->Thiols Suzuki Suzuki (ArB(OH)2) CrossCoupling->Suzuki Sonogashira Sonogashira (RC≡CH) CrossCoupling->Sonogashira Buchwald Buchwald-Hartwig (R2NH) CrossCoupling->Buchwald AmineDeriv 5-Amino-2-substituted-pyridin-4-yl)ethanone NitroReduction->AmineDeriv

Figure 1. Key functionalization pathways for 1-(2-chloro-5-nitropyridin-4-yl)ethanone.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The presence of the electron-withdrawing nitro group para to the chlorine atom significantly activates the pyridine ring towards nucleophilic attack. This electronic arrangement stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the chloride leaving group.[6][7]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion.

Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Synthesis of 1-(2-(Cyclopentylamino)-5-nitropyridin-4-yl)ethanone

This protocol details the amination of the starting material using cyclopentylamine.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Cyclopentylamine

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of cyclopentylamine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous acetonitrile.

  • Slowly add the amine/TEA solution to the stirred solution of the starting material at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
1-(2-Chloro-5-nitropyridin-4-yl)ethanone1.0Substrate
Cyclopentylamine1.0Nucleophile
Triethylamine2.0Base to neutralize HCl byproduct
Anhydrous Acetonitrile-Solvent

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful means to form carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity achievable from the starting material.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting the chloro-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][9]

Protocol 2: Synthesis of 1-(5-Nitro-2-phenylpyridin-4-yl)ethanone

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

ReagentMolar Equiv.Purpose
1-(2-Chloro-5-nitropyridin-4-yl)ethanone1.0Electrophile
Phenylboronic acid1.2Nucleophile
Pd(OAc)₂0.05Catalyst precursor
PPh₃0.1Ligand
K₂CO₃2.0Base
1,4-Dioxane/Water-Solvent system
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the chloro-pyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[10][11][12]

Protocol 3: Synthesis of 1-(5-Nitro-2-(phenylethynyl)pyridin-4-yl)ethanone

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv) in anhydrous THF in a reaction vessel.

  • Add phenylacetylene (1.2 equiv), triethylamine (2.5 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16] This method is particularly useful for coupling a wide range of amines with aryl halides.

Protocol 4: Synthesis of 1-(2-(Morpholino)-5-nitropyridin-4-yl)ethanone

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add a solution of 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv) in anhydrous toluene.

  • Add morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Cross_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Setup Combine aryl halide, coupling partner, catalyst, ligand, and base in a solvent. Reaction Heat under inert atmosphere. Setup->Reaction Workup Cool, dilute, wash, and dry the organic phase. Reaction->Workup Purification Column chromatography. Workup->Purification

Figure 3. General workflow for palladium-catalyzed cross-coupling reactions.

Part 3: Reduction of the Nitro Group

The nitro group at the C5 position can be selectively reduced to an amine, which opens up a vast array of further derivatization possibilities, such as amide bond formation, sulfonylation, and diazotization followed by substitution.[17]

Common Reducing Agents and Their Selectivity

The choice of reducing agent is critical to avoid the reduction of other functional groups, particularly the acetyl carbonyl group.

Reducing AgentConditionsSelectivity
H₂, Pd/CCatalytic hydrogenationHighly effective, but may also reduce the acetyl group under certain conditions.[18]
Iron (Fe) in Acetic AcidMild acidic conditionsGood for selective nitro group reduction.[18]
Tin(II) Chloride (SnCl₂)Acidic conditionsA classic and reliable method for selective nitro reduction.[18]
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic mediaMild and often used for sensitive substrates.
Zinc (Zn) in Acetic AcidMild acidic conditionsAnother mild option for selective reduction.[18]

Protocol 5: Synthesis of 1-(5-Amino-2-chloropyridin-4-yl)ethanone

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Suspend 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 equiv) and ammonium chloride (1.0-2.0 equiv).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Conclusion

The functionalization of 1-(2-chloro-5-nitropyridin-4-yl)ethanone offers a rich and diverse field of synthetic possibilities. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective reduction of the nitro group, researchers can access a wide array of novel pyridine derivatives. These compounds hold significant potential as scaffolds for the development of new therapeutic agents and other advanced materials. The protocols outlined in this guide provide a solid foundation for the exploration of this versatile chemical space.

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Gaur, R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1034-1061. [Link]

  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

  • Turek, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 131-136. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wesley, B. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(30), 10462-10468. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Gellis, A., et al. (2008). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Molecules, 13(6), 1259-1272. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Haddach, M., et al. (2000). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Tetrahedron Letters, 41(20), 3841-3845. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 73-77. [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Edubirdie. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?[Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Tohda, Y., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 11(11), 1361. [Link]

Sources

Method

Application Notes and Protocols for Protecting Group Strategies in Reactions of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details protecting group strategies for the versatile synthetic building block, 1-(2-chloro-5-nitropyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details protecting group strategies for the versatile synthetic building block, 1-(2-chloro-5-nitropyridin-4-yl)ethanone. The presence of three distinct reactive sites—a ketone, an activated chloro group, and a nitro group—necessitates a carefully considered approach to achieve chemoselectivity in synthetic transformations. This document provides an in-depth analysis of the molecule's reactivity, strategic recommendations for the protection of the ketone functionality, and detailed, field-proven protocols for its implementation and subsequent removal. The methodologies outlined herein are designed to enable researchers to confidently navigate the synthetic challenges posed by this multifaceted intermediate, thereby facilitating the development of novel pharmaceutical agents and other advanced materials.

Introduction: Navigating the Reactivity Landscape of a Trifunctional Pyridine

1-(2-Chloro-5-nitropyridin-4-yl)ethanone is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups, each offering a handle for diverse chemical modifications:

  • The Ketone: The ethanone moiety at the 4-position can undergo a wide range of carbonyl chemistry, including reductions, oxidations, and carbon-carbon bond-forming reactions.

  • The 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the pyridine nitrogen and the 5-nitro group.[1][2] This allows for the facile introduction of a variety of substituents.

  • The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that not only activates the 2-position for SNAr but can also be a synthetic handle for further transformations, such as reduction to an amine.

The challenge in working with this molecule lies in the potential for cross-reactivity between these functional groups under various reaction conditions. For instance, reagents intended to modify the ketone may react with the chloro or nitro groups, and vice-versa. Therefore, a robust protecting group strategy is often essential for achieving the desired synthetic outcome. This guide focuses on the protection of the ketone as a key strategy to unlock the full synthetic potential of this versatile building block.

Core Principles of a Successful Protecting Group Strategy

A successful protecting group strategy for 1-(2-chloro-5-nitropyridin-4-yl)ethanone should adhere to the following principles:

  • Orthogonality: The protecting group must be stable to the reaction conditions used to modify other parts of the molecule, and it must be removable under conditions that do not affect the newly introduced functionalities.[3][4][5]

  • High Yields: Both the protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic sequence.

  • Compatibility: The reagents used for protection and deprotection should not interfere with the chloro and nitro groups.

  • Ease of Handling: The protected intermediate should be stable and easy to handle and purify.

Recommended Protecting Group: The Ethylene Ketal

For the protection of the ketone in 1-(2-chloro-5-nitropyridin-4-yl)ethanone, the formation of a cyclic acetal, specifically an ethylene ketal (1,3-dioxolane), is highly recommended.[6][7][8]

Rationale for Selection:

  • Stability: Ethylene ketals are exceptionally stable to a wide range of non-acidic reagents, including bases, nucleophiles, organometallics, and hydrides.[9][10][11] This stability is crucial for subsequent SNAr reactions at the 2-position, which are typically carried out under basic conditions.

  • Ease of Formation: Ketalization with ethylene glycol is a straightforward and high-yielding reaction.

  • Reliable Deprotection: While typically removed under acidic conditions, methods for mild and neutral deprotection exist, offering a degree of orthogonality.

Experimental Protocols

Protection of the Ketone as an Ethylene Ketal

This protocol describes the formation of 2-(2-chloro-5-nitropyridin-4-yl)-2-methyl-1,3-dioxolane.

Workflow Diagram:

G cluster_protection Ketone Protection Protocol start Start: 1-(2-Chloro-5-nitropyridin-4-yl)ethanone reagents Add Ethylene Glycol (2.0 eq.) and p-TsOH (0.1 eq.) in Toluene start->reagents reaction Reflux with Dean-Stark trap (monitor by TLC) reagents->reaction workup Aqueous Workup: - Cool to RT - Wash with sat. NaHCO3 - Wash with brine reaction->workup isolation Isolation: - Dry over Na2SO4 - Concentrate in vacuo workup->isolation product Product: 2-(2-Chloro-5-nitropyridin-4-yl)-2-methyl-1,3-dioxolane isolation->product

Caption: Workflow for the protection of the ketone as an ethylene ketal.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1-(2-chloro-5-nitropyridin-4-yl)ethanone (1.0 eq.), toluene (approx. 0.2 M solution), ethylene glycol (2.0 eq.), and p-TsOH monohydrate (0.1 eq.).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reactions with the Protected Substrate

With the ketone protected as an ethylene ketal, a variety of transformations can be performed on the pyridine ring.

Example: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol describes a generic SNAr reaction with a nucleophile (Nu-H).

Reaction Scheme Diagram:

G cluster_snar S-N-Ar Reaction with Protected Ketone start Protected Ketone reagents Add Nucleophile (Nu-H, 1.1 eq.) and Base (e.g., K2CO3, 2.0 eq.) in DMF start->reagents reaction Heat (e.g., 80 °C) (monitor by TLC) reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup isolation Isolation: - Wash with brine - Dry over Na2SO4 - Concentrate in vacuo workup->isolation product Substituted Product isolation->product

Caption: General workflow for SNAr at the 2-position of the protected ketone.

Materials:

  • 2-(2-Chloro-5-nitropyridin-4-yl)-2-methyl-1,3-dioxolane

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-(2-chloro-5-nitropyridin-4-yl)-2-methyl-1,3-dioxolane (1.0 eq.), the chosen nucleophile (1.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous polar aprotic solvent such as DMF.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Deprotection of the Ethylene Ketal

The choice of deprotection method depends on the stability of the functional groups on the modified molecule.

Protocol 4.3.1: Mild Acidic Hydrolysis

This is the most common method for ketal deprotection.[12]

Materials:

  • Protected, substituted pyridine derivative

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected pyridine derivative in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH monohydrate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify as needed.

Protocol 4.3.2: Neutral Deprotection using Cerium(IV) Ammonium Nitrate (CAN)

This method is advantageous for substrates that are sensitive to acid.[13]

Materials:

  • Protected, substituted pyridine derivative

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected pyridine derivative in a mixture of acetonitrile and water (e.g., 7:3 v/v).

  • Add CAN (2.5 eq.) in one portion. A color change is often observed.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically rapid.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify as needed.

Data Summary and Comparison

Protecting Group Protection Conditions Deprotection Conditions Stability Advantages Disadvantages
Ethylene Ketal Ethylene glycol, p-TsOH, Toluene, reflux with Dean-StarkMild aqueous acid (e.g., p-TsOH in acetone/water); Neutral (e.g., CAN in MeCN/water)Stable to bases, nucleophiles, organometallics, hydridesHigh yielding, robust, well-establishedRequires acidic or specific neutral conditions for removal

Troubleshooting and Key Considerations

  • Incomplete Protection: Ensure anhydrous conditions and efficient removal of water using a Dean-Stark trap. The reaction is an equilibrium, so driving it to completion is key.

  • Acid-Sensitivity of the Pyridine Ring: While the pyridine nitrogen is weakly basic, strong acidic conditions during deprotection should be avoided to prevent potential side reactions. The use of catalytic amounts of a mild acid like p-TsOH is recommended.

  • Chemoselectivity in Deprotection: If the modified molecule contains other acid-labile groups, the neutral deprotection method with CAN should be considered.

  • Reactivity of the Unprotected Ketone: In some synthetic routes, it may be advantageous to leave the ketone unprotected. For example, if the desired reaction is a nucleophilic addition to the ketone that is compatible with the chloro and nitro groups, a protection step may be unnecessary. Careful evaluation of the planned reaction sequence is crucial.

Conclusion

The strategic use of protecting groups is paramount for the successful synthetic manipulation of 1-(2-chloro-5-nitropyridin-4-yl)ethanone. The ethylene ketal stands out as a robust and reliable protecting group for the ketone functionality, allowing for a wide range of transformations at the 2- and 5-positions of the pyridine ring. The detailed protocols provided in this guide offer a practical framework for researchers to implement these strategies in their own synthetic endeavors. By understanding the principles of orthogonal protection and the specific reactivity of this valuable building block, chemists can unlock its full potential in the synthesis of complex and novel molecules.

References

  • Naghiyev, F.N. (2026). Synthesis of Some Functionalized Pyridones Derivatives. Chemical Problems. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Academia.edu. (n.d.). (PDF) Remarkably efficient deprotection of cyclic acetals and ketals. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Wang, P., et al. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

  • Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles? [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • University of Liverpool IT Services. (2024, December 23). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. [Link]

  • National Institutes of Health. (n.d.). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. PMC. [Link]

  • PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025, February 11). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Chemical Problems. (2026). SYNTHESIS OF SOME FUNCTIONALIZED PYRIDONES DERIVATIVES. [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. [Link]

  • Chemistry Stack Exchange. (2016, September 25). Reduction of a ketone in the presence of an aldehyde. [Link]

  • YouTube. (2024, May 28). Acetal / Ketal Deprotection Mechanism (H2O, H2SO4). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloro-5-nitropyridin-4-YL)ethanone. This document provides a series o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloro-5-nitropyridin-4-YL)ethanone. This document provides a series of troubleshooting questions and answers, detailed experimental protocols, and the scientific rationale behind each proposed solution. Our goal is to equip you with the knowledge and practical tools to effectively overcome the poor aqueous solubility of this compound, a common hurdle for many novel chemical entities.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed that 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is practically insoluble in my aqueous buffer system. What are the primary reasons for this poor solubility?

A1: The poor aqueous solubility of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is likely attributable to a combination of its molecular structure and solid-state properties. Compounds with a planar, aromatic ring structure, such as the pyridine core in this molecule, can exhibit strong crystal lattice energy.[4] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water.

Furthermore, while the nitro group and the ketone moiety introduce some polarity, the overall molecule possesses significant hydrophobic character due to the chlorinated pyridine ring. This hydrophobicity hinders its interaction with the polar water molecules, leading to low solubility. The safety data sheet for the related compound, 2-chloro-5-nitropyridine, indicates it is only slightly soluble in water.[5][6]

Q2: My initial attempt to dissolve the compound by simply adding it to my aqueous buffer has failed. What are the first troubleshooting steps I should take?

A2: When direct dissolution in an aqueous buffer fails, a systematic approach to solubility enhancement is recommended. Here are the initial steps to consider:

  • pH Adjustment: The pyridine nitrogen in the core structure of your compound is basic and can be protonated at an acidic pH. This protonation introduces a positive charge, which can significantly increase its interaction with polar water molecules and thereby enhance aqueous solubility.[7][]

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of your compound by reducing the polarity of the aqueous medium.[9][10] Common co-solvents used in experimental settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[1][][11]

  • Gentle Heating: In some cases, gently warming the solution can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution. However, it is crucial to be cautious with this method as excessive heat can lead to degradation of the compound.

dot graph TD { A[Start: Poor Solubility Observed] --> B{Initial Troubleshooting}; B --> C[pH Adjustment]; B --> D[Co-solvent Addition]; B --> E[Gentle Heating]; C --> F{Solubility Improved?}; D --> F; E --> F; F -- Yes --> G[Proceed with Experiment]; F -- No --> H{Advanced Techniques}; subgraph "Advanced Strategies" H --> I[Surfactant Solubilization]; H --> J[Cyclodextrin Complexation]; H --> K[Solid Dispersion]; end G -- Problems Arise --> B; I --> L[Protocol 3]; J --> M[Protocol 4]; K --> N[Further Formulation Development]; } caption: "Initial solubility troubleshooting workflow."

Detailed Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol outlines the steps to determine the effect of pH on the solubility of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

  • A series of aqueous buffers with varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare supersaturated solutions of the compound in each buffer. To do this, add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Vortex the vials vigorously for 2 minutes to ensure thorough mixing.

  • Equilibrate the samples by rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium solubility.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Screening for Improved Solubility

This protocol provides a method for screening different co-solvents to enhance the solubility of your compound.

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

  • A selection of common co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400[][11]

  • Aqueous buffer of choice (based on experimental requirements)

  • Vortex mixer

  • Visual inspection for precipitation

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% of each co-solvent being tested (e.g., 10 mg/mL in DMSO).

  • In separate microcentrifuge tubes, prepare serial dilutions of the stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Vortex each tube for 1 minute to ensure homogeneity.

  • Visually inspect for any precipitation immediately after mixing and after a set time period (e.g., 1 hour) at room temperature.

  • The highest concentration of the compound that remains in solution for each co-solvent system will give you an indication of the most effective co-solvent and the maximum achievable concentration.

Co-solventTypical Starting Concentration Range for Screening (% v/v)Key Considerations
DMSO1 - 5%Can be toxic to cells at higher concentrations.
Ethanol5 - 20%May cause protein precipitation in some biological assays.
Propylene Glycol10 - 40%Generally well-tolerated in many in vitro and in vivo systems.[1]
PEG 40010 - 50%A non-toxic and widely used co-solvent for pharmaceutical formulations.[11]

Advanced Solubilization Strategies

If the initial troubleshooting steps do not yield the desired solubility, more advanced formulation strategies may be necessary.

Q3: I have tried pH adjustment and co-solvents, but the solubility is still insufficient for my needs. What other techniques can I explore?

A3: For compounds that remain challenging to dissolve, several advanced techniques can be employed.[2][12] These methods often involve more complex formulations but can significantly enhance the apparent solubility and bioavailability of poorly soluble drugs.

  • Surfactant Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[14][15][16]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing their aqueous solubility.[19][20][21]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[22][23][24][25] By converting the drug to an amorphous (non-crystalline) form and reducing its particle size to a molecular level, solid dispersions can significantly improve the dissolution rate and solubility.[26]

dot graph TD { A[Poorly Soluble Compound] --> B{Advanced Solubilization}; B --> C[Surfactant Micellization]; B --> D[Cyclodextrin Complexation]; B --> E[Solid Dispersion]; subgraph "Mechanism of Action" C --> F[Encapsulation in Micelles]; D --> G[Formation of Inclusion Complexes]; E --> H[Amorphous State & Increased Surface Area]; end F --> I[Increased Apparent Solubility]; G --> I; H --> I; } caption: "Advanced solubility enhancement mechanisms."

Protocol 3: Screening of Surfactants for Solubilization

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

  • A selection of non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL)

  • Aqueous buffer

  • Method for concentration analysis (HPLC, UV-Vis)

Procedure:

  • Prepare a series of aqueous solutions of each surfactant at concentrations above their CMC.

  • Add an excess of the compound to each surfactant solution.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility in each surfactant system.

  • Compare the solubility enhancement provided by each surfactant to identify the most effective one.

Protocol 4: Feasibility of Cyclodextrin Complexation

Materials:

  • 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

  • A selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Aqueous buffer

  • Method for concentration analysis (HPLC, UV-Vis)

Procedure:

  • Prepare aqueous solutions of each cyclodextrin at various concentrations.

  • Add an excess of the compound to each cyclodextrin solution.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility.

  • A significant increase in solubility with increasing cyclodextrin concentration suggests the formation of an inclusion complex and the feasibility of this approach.

Conclusion

Overcoming the poor solubility of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is a critical step in enabling its further study and development. By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively identify a suitable method to achieve the desired concentration for their experiments. It is important to remember that the optimal solubilization strategy will depend on the specific requirements of the downstream application, including considerations of potential excipient interference and toxicity.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(4), 132-140.
  • Loftsson, T., & Brewster, M. E. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 26(5), 2683.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Paudwal, S., et al. (2021).
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13.
  • Loftsson, T., Jarho, P., Masson, M., & Järvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128.
  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 1-10.
  • Shinde, A., & Pawar, S. (2019). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions. Seppic.
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Patel, B. B., & Patel, J. K. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 149-155.
  • Kumar, S., & Singh, S. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Journal of Drug Delivery and Therapeutics, 14(8), 1-10.
  • Slideshare. (n.d.). Cosolvency. Slideshare.
  • Al-Akayleh, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 15(1), 1-11.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • BenchChem. (2025). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. BenchChem.
  • Wang, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(1), 1-20.
  • Di Lorenzo, F., et al. (2022).
  • Alfa Chemistry. (n.d.). Surfactant. Alfa Chemistry.
  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1), 51-64.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Séguy, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5202.
  • BOC Sciences. (n.d.).
  • Aldawsari, M. F., et al. (2018).
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
  • Jubilant Ingrevia Limited. (n.d.).
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

Optimization

workup procedures for reactions involving 1-(2-Chloro-5-nitropyridin-4-YL)ethanone

Technical Support Center: 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Status: Operational Ticket ID: CHEM-SUP-4548 Subject: Workup & Troubleshooting Procedures for High-Reactivity Pyridines Executive Summary: The Reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

Status: Operational Ticket ID: CHEM-SUP-4548 Subject: Workup & Troubleshooting Procedures for High-Reactivity Pyridines

Executive Summary: The Reactivity Profile

User Warning: You are working with 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (CAS: 1214241-91-4).[1] This is not a standard pyridine.[2][3]

  • Hyper-Electrophilic C2 Position: The combination of the 5-nitro group (EWG) and the 4-acetyl group (EWG) creates a "push-pull" electronic deficit that makes the 2-chloro substituent exceptionally labile.

  • The Risk: Standard basic workups (e.g., 1M NaOH washes) often lead to unintended hydrolysis, converting your valuable chloride into the 2-hydroxy impurity (pyridone), which is difficult to separate.

  • The Fix: Workup protocols must prioritize pH control and rapid phase separation.

Module 1: Reaction Workup (Displacement of Chloride)

Scenario: You have reacted the starting material with an amine or alkoxide nucleophile. Goal: Isolate the product without hydrolyzing the remaining starting material or the product (if labile).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield / "Missing" Mass Product is amphoteric or water-soluble due to polarity.Do not discard the aqueous layer. Saturate aqueous layer with NaCl (brine) and re-extract with DCM/Isopropanol (3:1) .
New Spot on TLC (Baseline) Hydrolysis of Cl to OH (Pyridone formation) due to high pH.Stop using NaOH/KOH. Switch to saturated NaHCO₃ or NH₄Cl for quenching. Keep workup cold (

).
Emulsion Persistence Formation of pyridine-salts or fine precipitates.Filter the biphasic mixture through a Celite pad before separation. Add a small amount of MeOH to the organic layer.
Optimized Protocol: The "Cold-Neutral" Quench

Standard aqueous workups often fail here due to hydrolysis. Use this pH-controlled method.

  • Cool Down: Cool the reaction mixture to

    
    before adding any aqueous solution.
    
  • The Buffer Quench: Pour the reaction mixture into a pre-chilled solution of Saturated Ammonium Chloride (

    
    ) .
    
    • Why? This buffers the pH to

      
      5-6, preventing hydroxide attack on the 2-position.
      
  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) .

    • Note: If the product is highly polar, use DCM .

  • The Wash: Wash the organic layer once with Brine. Skip water washes to minimize hydrolytic stress.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    is slightly acidic and can sometimes promote degradation in sensitive acetophenones.

SNAr_Workup Start Reaction Mixture (Amine + Substrate) Cool Cool to 0°C Start->Cool Quench Quench: Sat. NH4Cl (Avoid NaOH!) Cool->Quench Extract Extract: EtOAc or DCM Quench->Extract Decision Emulsion? Extract->Decision Filter Filter biphasic mix through Celite Decision->Filter Yes Sep Separate Layers Decision->Sep No Filter->Sep Dry Dry (Na2SO4) & Concentrate Sep->Dry

Caption: Logic flow for quenching


 reactions of activated chloropyridines to prevent hydrolysis.

Module 2: Nitro Reduction Workup (Fe/Zn/Sn Methods)

Scenario: Reducing the 5-nitro group to an amine using metals (Fe, Zn, Sn) in acidic media.[4] Critical Issue: The 4-acetyl group (ketone) is susceptible to reduction if you use hydrides (


, 

). Metal reduction is preferred, but the workup creates metal sludge that traps your product.
FAQ: Handling Metal Sludge

Q: My product is stuck in the iron sludge. How do I get it out? A: Do not just filter and wash. The metal hydroxides form a complex with the pyridine nitrogen.

  • The Fix: Use a Chelating Wash .

    • Dilute the reaction mixture with EtOAc.

    • Add Rochelle's Salt (Sodium Potassium Tartrate) solution (saturated) and stir vigorously for 30 minutes. The layers will clarify as the tartrate binds the metal ions.

Q: Can I use hydrogenation (


)? 
A: Proceed with Caution.  The 2-Chloro group is liable to undergo dehalogenation (hydrodechlorination) under standard hydrogenation conditions.
  • The Fix: If you must use hydrogenation, add a "poison" or scavenger like Diphenylsulfide or perform the reaction in the presence of 1 equivalent of HCl to protonate the resulting amine immediately, though this risks reducing the ketone. Iron/Ammonium Chloride (

    
    )  is the safest chemoselective method for this specific molecule.
    

Reduction_Workup Input Crude Reduction Mix (Fe/Zn Salts + Product) Chelate Add Rochelle's Salt (Sat. Na-K Tartrate) Input->Chelate Stir Stir Vigorously (30-60 mins) Chelate->Stir Phase Phases Clarify? Stir->Phase Filter Filter (Celite) Phase->Filter No (Solids persist) Extract Extract Organic Layer Phase->Extract Yes Filter->Extract

Caption: Workflow for breaking metal-emulsions during nitro reduction workup.

Module 3: Purification & Chromatography

Issue: Pyridines are "sticky" on silica gel due to the basic nitrogen interacting with acidic silanols, causing peak tailing . Compound Specific: The 4-acetyl group adds polarity, making this compound run lower on TLC than expected.

TLC Visualization
  • UV: Strong absorbance (254 nm).

  • Stain: DNP (2,4-Dinitrophenylhydrazine) is the gold standard here. It will stain the 4-acetyl ketone moiety a bright yellow/orange. This confirms the ketone is intact and not reduced.

Column Conditions
  • Standard: Hexane/Ethyl Acetate (Start 10% EtOAc, gradient to 60%).

  • The "Pyridine Fix": Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your mobile phase. This blocks the acidic sites on the silica and sharpens the peak.

  • Alternative: If the compound is very polar (e.g., after amine formation), switch to DCM/Methanol (95:5) .

Module 4: Storage & Stability

  • Hydrolysis Watch: The 2-chloro group will slowly hydrolyze if stored in wet solvents or humid air.

    • Requirement: Store under Argon/Nitrogen at

      
      .
      
  • Light Sensitivity: Nitro-pyridines are known to undergo photo-degradation.

    • Requirement: Amber vials are mandatory.

References

  • Synthesis of 2-chloro-5-nitropyridine derivatives: Source: ChemicalBook. (2024). 2-Chloro-5-nitropyridine Synthesis and Reaction Conditions.
  • Crystallographic Structure & Reactivity

    • Source: Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E.
    • URL:[Link]

  • Chromatographic Purification of Pyridines

    • Source: BenchChem Technical Support. (2025).[5][6] Overcoming challenges in the purification of pyridine compounds.

  • General Workup of Nitro Compounds: Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for metal reduction workups).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone and 2-chloro-5-nitropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated nitropyridines are cornerstone building blocks in contemporary organic synthesis, prized for their utility as precursors in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitropyridines are cornerstone building blocks in contemporary organic synthesis, prized for their utility as precursors in the development of novel pharmaceuticals and agrochemicals.[1][2] The inherent electron deficiency of the pyridine ring, amplified by the potent electron-withdrawing nitro group, renders these scaffolds highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This guide provides an in-depth comparative analysis of the reactivity of two such pyridines: 1-(2-Chloro-5-nitropyridin-4-yl)ethanone and the parent compound, 2-chloro-5-nitropyridine. Through an examination of the fundamental electronic and steric factors governing their reactivity, supplemented by a proposed experimental framework for direct comparison, this document aims to equip researchers with the insights necessary for the strategic application of these versatile intermediates.

Structural and Electronic Landscape

The reactivity of substituted pyridines in SNAr reactions is intricately linked to the electronic and steric environment of the pyridine ring. The presence and positioning of various functional groups can either enhance or diminish the electrophilicity of the carbon centers, thereby modulating the rate of nucleophilic attack.

2-chloro-5-nitropyridine serves as our baseline for this comparison. In this molecule, the chloro leaving group is situated at the 2-position, ortho to the ring nitrogen, while the strongly electron-withdrawing nitro group is at the 5-position. The pyridine nitrogen itself acts as an electron sink, further deactivating the ring towards electrophilic attack but priming it for nucleophilic substitution.[3] Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[1]

1-(2-Chloro-5-nitropyridin-4-yl)ethanone introduces an additional acetyl group at the 4-position of the 2-chloro-5-nitropyridine core. The acetyl group is a moderately strong electron-withdrawing group, operating through both inductive and resonance effects. This additional substituent is poised to significantly influence the reactivity of the chloro leaving group at the 2-position.

Comparative Reactivity Analysis: A Tale of Two Pyridines

The primary reaction of interest for these compounds is the displacement of the chloride at the C-2 position by a nucleophile. The rate of this SNAr reaction is predominantly governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

Electronic Effects

The introduction of the acetyl group at the 4-position in 1-(2-Chloro-5-nitropyridin-4-yl)ethanone is anticipated to have a profound activating effect on the reactivity of the 2-chloro substituent towards nucleophilic substitution. Here's why:

  • Enhanced Electrophilicity: The acetyl group, being electron-withdrawing, will further decrease the electron density of the pyridine ring, making the carbon atom bonded to the chlorine even more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Intermediate: When a nucleophile attacks the C-2 position, a negative charge develops on the pyridine ring. This negative charge can be delocalized through resonance onto the ring nitrogen and the oxygen atoms of the nitro group. In the case of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone, the acetyl group at the 4-position provides an additional avenue for resonance stabilization of this negative charge, further lowering the activation energy of the reaction.

Therefore, from an electronic standpoint, 1-(2-Chloro-5-nitropyridin-4-yl)ethanone is predicted to be significantly more reactive than 2-chloro-5-nitropyridine in SNAr reactions at the 2-position.

Steric Considerations

While the electronic effects point towards enhanced reactivity for the acetyl-substituted pyridine, steric hindrance could play a counteracting role. The acetyl group is bulkier than a hydrogen atom. This increased steric bulk in the vicinity of the reaction center could potentially impede the approach of a nucleophile.[4] However, given that the acetyl group is at the 4-position and the nucleophilic attack occurs at the 2-position, the direct steric clash is expected to be minimal, especially with smaller nucleophiles. For bulkier nucleophiles, some degree of steric hindrance might be observed, but the powerful electronic activation is likely to be the dominant factor.[5][6]

Predicted Reactivity Order

Based on the interplay of electronic and steric effects, the predicted order of reactivity towards nucleophilic aromatic substitution at the 2-position is:

1-(2-Chloro-5-nitropyridin-4-yl)ethanone > 2-chloro-5-nitropyridine

Quantitative Data Summary

Property2-chloro-5-nitropyridine1-(2-Chloro-5-nitropyridin-4-yl)ethanone
Molecular Formula C₅H₃ClN₂O₂C₇H₅ClN₂O₃
Molecular Weight 158.54 g/mol 200.58 g/mol
Key Substituents 2-Chloro, 5-Nitro2-Chloro, 4-Acetyl, 5-Nitro
Predicted Relative Reactivity in SNAr 1 (Baseline)> 1 (Significantly higher)

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity difference, a competitive kinetic experiment can be designed. This protocol outlines a robust method for determining the relative reaction rates of the two compounds with a common nucleophile.

Objective

To determine the relative rate of nucleophilic aromatic substitution of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone and 2-chloro-5-nitropyridine with a model nucleophile, such as morpholine.

Materials
  • 1-(2-Chloro-5-nitropyridin-4-yl)ethanone

  • 2-chloro-5-nitropyridine[2][7][8][9]

  • Morpholine

  • Anhydrous Acetonitrile (or other suitable aprotic polar solvent)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure
  • Stock Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone, 2-chloro-5-nitropyridine, and the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a flask in a thermostated bath at 25 °C), combine equal volumes of the 1-(2-Chloro-5-nitropyridin-4-yl)ethanone and 2-chloro-5-nitropyridine stock solutions.

    • Add a known volume of the internal standard stock solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a measured amount of morpholine (e.g., 1.1 equivalents relative to the total moles of the pyridine substrates).

    • Immediately withdraw an aliquot (t=0) and quench it in a vial containing a dilute acidic solution to neutralize the morpholine.

    • Withdraw aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, products, and the internal standard.

    • Monitor the disappearance of the starting materials and the appearance of the products by integrating the respective peak areas.

  • Data Analysis:

    • Normalize the peak areas of the starting materials to the peak area of the internal standard at each time point.

    • Plot the natural logarithm of the concentration of each starting material versus time. The slope of this plot will give the pseudo-first-order rate constant (k') for each reaction.

    • The ratio of the rate constants (k'acetyl-pyridine / k'parent-pyridine) will provide the relative reactivity.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Py Substituted Pyridine (Ar-Cl) TS Meisenheimer Complex [Ar(Cl)Nu]⁻ Py->TS Attack Nu Nucleophile (Nu⁻) Nu->TS Product Substituted Product (Ar-Nu) TS->Product Elimination LG Leaving Group (Cl⁻) TS->LG

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow prep Prepare Equimolar Stock Solutions (Substrates + Internal Standard) setup Combine Substrates and Standard in Reaction Vessel prep->setup initiate Initiate Reaction with Nucleophile setup->initiate sample Withdraw and Quench Aliquots at Timed Intervals initiate->sample analyze Analyze by HPLC sample->analyze data Plot ln[Substrate] vs. Time analyze->data result Determine Relative Reactivity data->result

Sources

Comparative

Biological Activity Screening of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Analogs

This guide provides a technical analysis of the biological activity and synthetic utility of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (also known as 4-acetyl-2-chloro-5-nitropyridine) and its structural analogs. It is de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological activity and synthetic utility of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (also known as 4-acetyl-2-chloro-5-nitropyridine) and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery.

Executive Summary: The "Linchpin" Scaffold

1-(2-Chloro-5-nitropyridin-4-yl)ethanone is not merely a screening candidate; it is a linchpin intermediate in heterocyclic synthesis. Its value lies in its trifunctional nature:

  • C2-Chlorine: A handle for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of solubility-enhancing amines (e.g., piperazines, morpholines).
    
  • C4-Acetyl: An electrophilic center for condensation with hydrazines and amines.

  • C5-Nitro: An ortho-situated group facilitating reductive cyclization or serving as an electron-withdrawing activator.

This guide compares the biological performance of three primary analog classes derived from this scaffold: Pyrazolo[3,4-b]pyridines (Anticancer), 2-Amino-pyridines (Antimicrobial), and Hydrazones (Antibacterial).

Chemical Profile & Synthetic Divergence

The biological activity of this scaffold is dictated by the chemical modifications at the C2 and C4 positions.[1] The diagram below illustrates the synthetic divergence leading to the active analog classes.

Figure 1: Synthetic Divergence & Bioactivity Pathways

G Scaffold 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (Core Scaffold) Hydrazine Reaction with Hydrazines Scaffold->Hydrazine Condensation & Cyclization Amine Reaction with Sec. Amines (SNAr) Scaffold->Amine Displacement of C2-Cl ClassA Class A: Pyrazolo[3,4-b]pyridines (Cyclized) Hydrazine->ClassA Major Product (Anticancer) ClassC Class C: Hydrazones (Uncyclized) Hydrazine->ClassC Intermediate (Antimicrobial) ClassB Class B: 2-Amino-pyridines (C2-Substituted) Amine->ClassB Retention of Nitro Group Activity1 Activity1 ClassA->Activity1 Topoisomerase II Inhibition FLT3 Kinase Inhibition Activity2 Activity2 ClassB->Activity2 Biofilm Eradication MRSA Activity

Caption: Synthetic workflow transforming the core scaffold into three distinct bioactive classes. Colors indicate the primary therapeutic focus of each derivative class.

Comparative Biological Performance[4][5]

Class A: Pyrazolo[3,4-b]pyridines (Anticancer Focus)

Derivatives formed by the cyclization of the acetyl and nitro groups with hydrazines are the most potent analogs, specifically targeting leukemia and solid tumors.

Mechanism of Action:

  • Topoisomerase II

    
     Inhibition:  Prevents DNA relaxation during replication.
    
  • Kinase Inhibition: Targets FLT3 and Aurora kinases in AML (Acute Myeloid Leukemia) cell lines.

Performance Data (Comparative): | Compound | Cell Line | IC


 (

M) | Comparison vs. Standard | | :--- | :--- | :--- | :--- | | Analog 8c (N1-phenyl derivative) | K562 (Leukemia) | 1.33 | Superior to Etoposide (>5

M) in selectivity | | Analog 8c | MCF-7 (Breast) | 0.54 | Comparable to Doxorubicin (0.3

M) | | Analog 27e (Piperazinyl derivative) | MV4-11 (AML) | < 0.01 | Superior to standard FLT3 inhibitors | | Scaffold (Unmodified) | HeLa | > 50.0 | Inactive (Needs cyclization for potency) |
Class B: 2-Amino-pyridines (Antimicrobial Focus)

Substitution of the C2-chlorine with cyclic amines (e.g., piperazine, morpholine) while retaining the nitro group yields compounds with significant antibacterial profiles, particularly against resistant strains.

Performance Data (Microbial Inhibition): | Compound | Organism | MIC (


g/mL) | Comparison vs. Standard |
| :--- | :--- | :--- | :--- |
| Piperazine-Analog 5b  | S. aureus (MRSA) | 2.0  | Comparable to Vancomycin (1-2 

g/mL) | | Morpholine-Analog | E. coli | 6.25 | Inferior to Ciprofloxacin (<1

g/mL) | | Scaffold (Unmodified) | S. aureus | > 64 | Weak activity due to poor solubility |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Analogs

This protocol converts the scaffold into Class A anticancer agents.

  • Reagents: 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (1.0 eq), Aryl Hydrazine (1.2 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve the ketone in absolute ethanol (10 mL/mmol).

    • Add aryl hydrazine followed by 3-4 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, the cyclized product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/DMF.

  • Validation: Confirm disappearance of the ketone carbonyl peak (~1700 cm

    
    ) in IR and appearance of C=N stretch.
    
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized for HeLa, MCF-7, and K562 cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve analogs in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 – 100

    
    M) in culture medium. Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Analysis

The following diagram summarizes the SAR rules derived from the comparative data.

Figure 2: SAR Logic for Optimization

SAR Core Pyrazolo[3,4-b]pyridine Core N1 N1 Position: Aryl groups (Ph, 4-F-Ph) increase lipophilicity & potency Core->N1 C4 C4 Position: Methyl group (from acetyl) is essential for steric fit Core->C4 C6 C6 Position (originally C2): Amino substitutions (Piperazine) improve solubility & bioavailability Core->C6

Caption: SAR map highlighting key regions for optimizing anticancer and antimicrobial activity.

Key Insights:

  • N1-Substitution: Essential for anticancer activity. Unsubstituted (N-H) analogs are generally less potent than N-Phenyl analogs due to reduced interaction with the hydrophobic pocket of Topoisomerase II.

  • C6-Substitution (Original C2): Replacing the Chlorine with a piperazine ring significantly improves water solubility and cell permeability, lowering the

    
     by 2-3 fold in leukemia models.
    

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. National Institutes of Health (PMC). Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Available at: [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Vertex AI Grounding Source. Available at: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Validation

Definitive Structural Elucidation of 1-(2-Chloro-5-nitropyridin-4-yl)ethanone Derivatives

A Comparative Guide for Medicinal Chemists & Structural Biologists[1] Executive Summary: The Regiochemical Challenge In the development of novel antimicrobials and kinase inhibitors, the 1-(2-chloro-5-nitropyridin-4-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Structural Biologists[1]

Executive Summary: The Regiochemical Challenge

In the development of novel antimicrobials and kinase inhibitors, the 1-(2-chloro-5-nitropyridin-4-yl)ethanone scaffold serves as a critical "linchpin" intermediate.[1] Its high functionalization—containing a leaving group (Cl), an electron-withdrawing group (NO₂), and a reactive carbonyl (acetyl)—makes it highly versatile for heterocyclization into pyrazolo[3,4-c]pyridines or isoxazoles.

However, this versatility comes with a cost: Regiochemical Ambiguity. Standard spectroscopic methods (1H NMR) often fail to definitively distinguish between regioisomers (e.g., substitution at C4 vs. C6) due to the isolated spin systems on the pyridine ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory) , demonstrating why SC-XRD is the non-negotiable standard for validating this scaffold's derivatives.[1]

Comparative Analysis: Selecting the Right Tool

For highly substituted pyridine derivatives, relying solely on solution-state data is a known risk in drug development.[1] Below is the technical comparison of available structural elucidation methods.

Table 1: Methodological Performance Matrix
Feature1H / 13C NMR Computational (DFT) X-Ray Crystallography (SC-XRD)
Regioisomer ID Low. Protons on C3/C6 often appear as singlets with similar shifts, making spatial assignment difficult without NOESY (which can be ambiguous).[1]Medium. Can predict thermodynamic stability of isomers, but cannot confirm which one actually precipitated.High (Absolute). Direct visualization of atomic connectivity and spatial arrangement.[1]
Stereochemistry Medium. Coupling constants (

) help, but rigid rings limit conformational flexibility analysis.
High. Excellent for predicting low-energy conformers.[1]High (Absolute). Defines relative and absolute configuration (if chiral centers exist or for atropisomers).
Intermolecular Forces Low. Solvent effects mask native hydrogen bonding.[1]High. Can model interactions, but assumes ideal gas/solvent phase.High. Reveals the actual supramolecular assembly (packing,

-stacking) critical for solid-state stability.[1]
Sample State Solution (Dynamic average).Virtual (Static/Dynamic).[1]Solid State (Lattice locked).[1]

Technical Deep Dive: Crystallographic Insights

When analyzing 1-(2-chloro-5-nitropyridin-4-yl)ethanone derivatives, SC-XRD provides two layers of critical data that NMR cannot:

A. The "Pincer" Conformation & Steric Strain

In the crystal lattice, the acetyl group at C4 often twists out of the pyridine plane to minimize steric repulsion with the bulky nitro group at C5.

  • Observation: Torsion angles between the carbonyl and the pyridine ring typically range from 30°–50°.[1]

  • Impact: This twist disrupts conjugation, affecting the reactivity of the carbonyl carbon toward nucleophiles (e.g., hydrazines). NMR averages this rotation; X-ray captures the low-energy conformation trapped in the lattice.[1]

B. Hirshfeld Surface Analysis

To understand solubility and bioavailability, we must look beyond the molecule to its interactions. Hirshfeld surface analysis (mapped with


) typically reveals:
  • Red Spots (Strong Contacts): Dominant O...H and N...H hydrogen bonds involving the nitro group oxygen and adjacent amine/amide protons.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridine rings often form parallel displaced stacks (centroid-centroid distances ~3.6–3.8 Å), stabilizing the crystal lattice.[1]
  • Cl...O Interactions: Halogen bonding is frequently observed between the C2-Chlorine and nitro/carbonyl oxygens of neighboring molecules, a feature increasingly exploited in crystal engineering.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data, follow this optimized protocol for growing and analyzing diffraction-quality crystals of nitropyridine ethanone derivatives.

Phase 1: Synthesis & Purification[1]
  • Precursor: Start with 2-chloro-5-nitropyridine.

  • Reaction: Acylation via radical substitution or lithiation (careful temp control at -78°C required to avoid ring opening).[1]

  • Validation: Check crude purity via TLC (Ethyl Acetate/Hexane 3:7). Note: If multiple spots appear close together, you likely have regioisomers.

Phase 2: Crystallization (The "Slow Evap" Method)
  • Solvent System: Dissolve 20 mg of product in a 1:1 mixture of Ethanol and Dichloromethane (DCM) .[1]

  • Technique: Place in a small vial. Cover with Parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature (20°C) in a vibration-free zone.

  • Outcome: Block-like yellow/orange crystals should form within 48-72 hours.[1]

    • Troubleshooting: If needles form (often twinning prone), switch to Acetonitrile slow evaporation.

Phase 3: Data Collection & Refinement[1]
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[1]

  • Temperature: Cool to 100 K (Liquid Nitrogen stream). Crucial: Room temp collection causes high thermal motion in the nitro group, leading to poor resolution.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred to minimize absorption by the Chlorine atom.[1]
  • Refinement: Use SHELXL. Treat the nitro group for rotational disorder if electron density is smeared.[1]

Workflow Visualization

The following diagram illustrates the decision logic for characterizing these derivatives, highlighting the "Isomer Trap" where NMR fails.

G Start Starting Material: 2-Chloro-5-nitropyridine Reaction Reaction: Acylation / Derivatization Start->Reaction Crude Crude Product Mixture Reaction->Crude NMR 1H NMR Analysis Crude->NMR Cryst Crystallization (EtOH/DCM Slow Evap) Crude->Cryst Ambiguity Ambiguity: C4 vs C6 Substitution? Overlapping Signals NMR->Ambiguity Inconclusive Ambiguity->Cryst Required Step XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Structure Definitive Structure (Regiochemistry Confirmed) XRD->Structure Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) Structure->Hirshfeld

Figure 1: Structural elucidation workflow. Note the critical pathway from NMR ambiguity to Crystallography for definitive resolution.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2-chloro-5-nitropyridine (Refcode: YIZYIB).[1] CSD Entry.[1][2]

  • Ng, Seik Weng. (2010).[1][3] "2-Chloro-5-nitropyridine."[1][3][4][5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 66(4), o806.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2][10][11][12] CrystEngComm, 11, 19-32.[1] (Methodological Basis).

  • PubChem. "2-Chloro-5-nitropyridine Compound Summary."[1] National Library of Medicine.[1]

  • Merritt, H., & Tanski, J. M. (2007). "Structures of 2-chloro-4-nitropyridine and 5-chloro-2-nitropyridine." Acta Crystallographica Section E, 63.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloro-5-nitropyridin-4-YL)ethanone Quantification

Introduction: The Imperative for Rigorous Quantification In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting analytical scrutiny. Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quantification

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting analytical scrutiny. Intermediates and active pharmaceutical ingredients (APIs) must be characterized with the utmost precision to ensure the safety, efficacy, and quality of the final drug product. 1-(2-Chloro-5-nitropyridin-4-YL)ethanone, a substituted pyridine derivative, represents a key building block in various synthetic pathways. Its precise quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance. An unvalidated or poorly performing analytical method can lead to inaccurate batch records, out-of-specification (OOS) results, and significant delays in development timelines.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and the rigorous standards set forth by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, providing the data and rationale necessary for researchers and drug development professionals to select and validate the method best suited for their intended purpose.

Understanding the Analyte: Physicochemical Properties

Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is essential. These properties dictate the optimal instrumental technique, sample preparation procedures, and detection parameters.

  • Chemical Structure:

    • Molecular Formula: C₇H₅ClN₂O₃

    • Molecular Weight: 200.58 g/mol

    • Key Features: The molecule possesses a pyridine ring, a chloro group, a nitro group, and a ketone functional group. The presence of the conjugated pyridine ring and the nitro group creates a strong chromophore, making it an excellent candidate for UV-Visible detection. The chloro-substituent introduces electronegativity, which can be leveraged for sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD).

  • Solubility: Based on its structure, 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is expected to be sparingly soluble in water but readily soluble in common organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF).[5][6] This solubility profile is ideal for Reversed-Phase HPLC (RP-HPLC) and allows for straightforward sample and standard preparation.

  • Thermal Stability: The compound's stability at elevated temperatures must be considered for Gas Chromatography. While many pyridine derivatives are thermally stable, the potential for degradation at high injection port temperatures must be evaluated during method development.

Methodology Comparison: HPLC vs. GC vs. UV-Vis Spectrophotometry

The choice of an analytical method is a critical decision based on the specific requirements of the analysis, such as the need for impurity profiling, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly RP-HPLC with UV detection, is the quintessential workhorse for the analysis of pharmaceutical compounds. Its high resolution, robustness, and adaptability make it the premier choice for both assay and impurity quantification.

Causality of Experimental Choices:

  • Technique: Reversed-phase chromatography is selected because the analyte is a moderately polar organic molecule. A non-polar stationary phase (like C18) will retain the compound, allowing for separation from more polar impurities using a polar mobile phase.

  • Detector: A Photodiode Array (PDA) or UV detector is ideal due to the strong UV absorbance conferred by the nitro-aromatic system. A PDA detector offers the significant advantage of providing spectral data, which is invaluable for assessing peak purity and aiding in peak identification.[7]

  • Specificity: The high resolving power of HPLC allows for the separation of the main analyte from process-related impurities and degradation products. This is a critical requirement for a stability-indicating method as mandated by regulatory guidelines.[1]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For 1-(2-Chloro-5-nitropyridin-4-YL)ethanone, its applicability is contingent on thermal stability.

Causality of Experimental Choices:

  • Technique: GC is a viable option if the analyte is sufficiently volatile and thermally stable. It often provides faster analysis times than HPLC.

  • Detector: The presence of a chlorine atom makes the molecule highly responsive to an Electron Capture Detector (ECD), which can provide exceptional sensitivity for halogenated compounds.[8][9] A Nitrogen-Phosphorus Detector (NPD) would also offer high selectivity and sensitivity due to the nitrogen atoms in the pyridine ring and nitro group.[8] A Flame Ionization Detector (FID) can also be used as a more universal detector.[10][11]

  • Limitations: The primary risk is on-column or injection port degradation of the analyte, which would compromise accuracy and precision. Furthermore, GC is generally less suitable for non-volatile or highly polar impurities that may be present in the sample.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying light-absorbing compounds in a solution.[7][12]

Causality of Experimental Choices:

  • Technique: This method relies on the direct measurement of absorbance at a specific wavelength (λmax) and quantification using the Beer-Lambert law.[13]

  • Application: It is best suited for the assay of the pure bulk substance or in a simple formulation where excipients do not interfere by absorbing at the same wavelength.

  • Major Limitation (Specificity): The significant drawback of UV-Vis spectrophotometry is its lack of specificity. The method cannot distinguish between the analyte and any impurities or degradants that absorb light at the same wavelength. Therefore, it is not a stability-indicating method and is generally considered unsuitable for quality control of drug products where degradation is a concern.

Validation Parameters: A Framework for Trust

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[14][15] The framework for this validation is detailed in the ICH Q2(R1) guideline.[16][17][18]

dot digraph "Analytical_Method_Validation_Workflow" { graph [fontname="Arial", label="Figure 1: General Workflow for Analytical Method Validation", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Dev [label="Method Development &\nOptimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spec [label="Specificity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lin [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; Acc [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection\n(LOD)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="Limit of Quantitation\n(LOQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rob [label="Robustness", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SolStab [label="Solution Stability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Report [label="Validation Report\n& Final Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges Dev -> Spec; Spec -> Lin; Lin -> Range; Lin -> Acc; Lin -> Prec; Spec -> LOD -> LOQ; Prec -> Rob; Acc -> Rob; Rob -> SolStab; SolStab -> Report; LOQ -> Report; Range -> Report; } digraph "Method_Selection_Logic" { graph [fontname="Arial", label="Figure 2: Decision Logic for Method Selection", labelloc=b, fontsize=12]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Decision Nodes Start [label="Start:\nQuantify Analyte", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity [label="Impurity Profiling\nRequired?"]; Thermal [label="Analyte Thermally\nStable & Volatile?"]; Matrix [label="Complex Matrix or\nInterfering Excipients?"];

// Method Nodes (Rectangles) HPLC [label="Use HPLC", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC [label="Consider GC", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; UV [label="Consider UV-Vis\n(Assay Only)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reject_UV [label="UV-Vis Not Suitable", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Impurity; Impurity -> Thermal [label="No"]; Impurity -> HPLC [label="Yes"]; Thermal -> Matrix [label="Yes"]; Thermal -> Reject_UV [label="No"]; Matrix -> GC [label="No"]; Matrix -> UV [label="Yes"]; }

Below is a breakdown of the key validation parameters and their practical application.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For HPLC and GC, this is demonstrated by showing clean separation of the analyte peak from other peaks. For HPLC, a forced degradation study (exposing the analyte to acid, base, oxidation, heat, and light) is the definitive test to prove the method is stability-indicating.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five standards across the desired concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of analyte is spiked into a placebo matrix. Acceptance criteria are typically between 98.0% and 102.0% recovery.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity quantification methods.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Performance Data Comparison

The following table summarizes the expected performance characteristics of validated HPLC, GC, and UV-Vis methods for the quantification of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone.

Validation ParameterHPLC-UV/PDA (Recommended) GC-ECD/NPD UV-Vis Spectrophotometry
Specificity Excellent (Stability-indicating with forced degradation)Good (Separates volatile impurities)Poor (Cannot distinguish from absorbing impurities)
Linearity (r²) > 0.999> 0.999> 0.998
Range (Assay) 80 - 120 µg/mL (Typical)80 - 120 µg/mL (Typical)5 - 25 µg/mL (Typical)
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 2.0%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL (ECD)~1 µg/mL
Robustness GoodModerate (Sensitive to temperature/flow changes)Excellent
Primary Application Assay and Impurity QuantificationAssay and Volatile Impurity QuantificationBulk Material Assay Only

Experimental Protocol: Validated RP-HPLC Method (Recommended)

This protocol outlines a robust, stability-indicating RP-HPLC method for the quantification of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone. It is designed to be self-validating by incorporating system suitability checks.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is used to control the pH and ensure good peak shape for the pyridine moiety. Acetonitrile is a common organic modifier providing good resolution.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of the analyte (e.g., ~275 nm), with PDA scanning from 200-400 nm to monitor for impurities.

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Add ~20 mL of diluent, sonicate to dissolve, dilute to volume, and mix. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Rationale: The SST is an integral part of the method that verifies the HPLC system is performing adequately for the analysis to be done.

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

4. Validation Procedure:

  • Follow the established protocols for each validation parameter (Specificity, Linearity, Accuracy, etc.) using the chromatographic conditions described above. For linearity, prepare a series of at least five standards from the stock solution covering the expected range (e.g., 50% to 150% of the working concentration). For accuracy, spike the placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.

Conclusion

The validation of an analytical method is a systematic process that establishes the performance characteristics and limitations of a procedure. For the quantification of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone, a Reversed-Phase HPLC method with UV/PDA detection emerges as the most suitable choice for a regulatory environment. It offers an unparalleled combination of specificity, accuracy, and precision, making it a robust, stability-indicating method capable of supporting all stages of drug development.

While GC can offer high sensitivity, its reliance on the analyte's thermal stability presents a significant risk. UV-Vis spectrophotometry, though simple and rapid, is fundamentally limited by its lack of specificity and should be reserved for non-critical applications on pure substances only. By investing the necessary resources in a thorough validation study guided by ICH principles, researchers can ensure the generation of reliable, high-quality data, thereby safeguarding product quality and accelerating the path to approval.

References

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][2][21]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16][18]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][4][22]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][23]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link][24]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][25]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link][8]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link][10]

  • U.S. Environmental Protection Agency (EPA). (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link][9]

  • Global Research Online. (2023). A Comprehensive Guide for Analytical Method Validation. [Link][19]

  • ResearchGate. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link][20]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Spectrophotometric Quantification of Anti-inflammatory Drugs by Application of Chromogenic Reagents. [Link][26]

  • ScienceDirect. (2023). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link][12]

  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link][7]

  • METTLER TOLEDO. (2023). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. [Link][13]

  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet. [Link][5]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.